1-(2-Methoxypyridin-4-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-3-4-9-8(5-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGDLUNNOGOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665852 | |
| Record name | 1-(2-Methoxypyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764708-20-5 | |
| Record name | 1-(2-Methoxypyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxypyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanone
This guide provides a comprehensive technical overview of 1-(2-Methoxypyridin-4-yl)ethanone, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.
Introduction and Core Properties
This compound, also known as 2-methoxy-4-acetylpyridine, is a substituted pyridine derivative. Its structure, featuring a methoxy group and an acetyl group on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a versatile scaffold in drug discovery programs.[1][2]
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 764708-20-5 | [3][4] |
| Molecular Formula | C₈H₉NO₂ | [4][5] |
| Molecular Weight | 151.16 g/mol | [4][6] |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethan-1-one | [3] |
| Synonyms | Ethanone, 1-(2-methoxy-4-pyridinyl)- (9CI) | [4] |
| Purity | ≥98% (typical) | [4] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | No data available | [6] |
| Storage | Inert atmosphere, room temperature | [6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely detailed in common literature, suggesting it may be a specialty chemical. However, a plausible and common synthetic route for such methoxypyridine derivatives involves the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated pyridine.[7]
Proposed Synthetic Workflow
A logical synthetic approach would start from a di-substituted pyridine, such as 2-chloro-4-acetylpyridine. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom would activate the chloro-substituent towards nucleophilic attack by a methoxide source.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-chloro-4-acetylpyridine (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, carefully quench the reaction with water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Choices:
-
Anhydrous Methanol: Using an anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the starting material or product.[7]
-
Inert Atmosphere: This prevents the degradation of the electron-rich methoxide reagent.
-
Sodium Methoxide: A strong nucleophile that readily displaces the chloride in an SNAr reaction.
-
Aqueous Workup: Necessary to remove any unreacted sodium methoxide and other inorganic salts.
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for confirming the structure. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield. The protons at positions 3 and 5 would appear as a doublet and a doublet of doublets, respectively.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons.
-
Acetyl Protons (-COCH₃): A sharp singlet around δ 2.5-2.7 ppm, integrating to three protons.
This predictive analysis is based on established data for similar methoxy- and acetyl-substituted pyridines and other aromatic systems.[8][9][10]
Chemical Reactivity and Applications in Drug Discovery
The dual functionality of this compound makes it a versatile intermediate.
Caption: Key reaction pathways for this compound.
The acetyl group's carbonyl carbon is electrophilic and can undergo a variety of reactions:
-
Reduction: Can be reduced to a secondary alcohol using agents like sodium borohydride.
-
Oxime Formation: Reacts with hydroxylamine to form an oxime, a common functional group in medicinal chemistry.[11]
-
Condensation Reactions: The alpha-protons of the acetyl group are acidic and can participate in aldol or Claisen-Schmidt condensations to form larger, more complex structures.
The methoxy group and the pyridine ring itself also offer avenues for further functionalization, although they are generally less reactive than the acetyl group. Its utility is evident in its role as a building block for more complex molecules, such as PI3K/mTOR dual inhibitors, which are significant in cancer therapy research.[2]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, like 2-acetylpyridine, should be considered for handling procedures.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]
Potential Hazards (based on analogs):
Always consult the supplier-specific Safety Data Sheet for the most accurate and up-to-date information before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for any researcher utilizing this compound in their work.
References
- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 1-(2-methoxy-4-pyridinyl)-Ethanone [udchem.com]
- 6. 764708-20-5|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanone: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(2-methoxypyridin-4-yl)ethanone. As a substituted pyridine derivative, this compound represents a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics. This document delves into the structural features, experimental protocols for its synthesis and characterization, and the broader significance of the methoxypyridine moiety in contemporary drug discovery.
Introduction: The Strategic Importance of the Methoxypyridine Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic placement of substituents on the pyridine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability.[1][3][4]
The 2-methoxypyridine moiety, in particular, offers several advantages. The methoxy group can modulate the basicity of the pyridine nitrogen through inductive electron-withdrawing effects, which can be crucial for optimizing interactions with biological targets and improving cell permeability.[5] This technical guide focuses on this compound, a key building block that incorporates this valuable scaffold.
Molecular Structure and Physicochemical Properties
This compound is a ketone derivative of 2-methoxypyridine. Its molecular structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethan-1-one | [6] |
| CAS Number | 764708-20-5 | [6][7] |
| Molecular Formula | C₈H₉NO₂ | [7] |
| Molecular Weight | 151.16 g/mol | [7] |
| Canonical SMILES | CC(=O)C1=CC=N=C(C=C1)OC | [6] |
| Purity | Typically ≥98% (commercial sources) | [7] |
| Appearance | White powder | [8] |
Structural Diagram:
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as a fluorinated or chlorinated pyridine derivative, with sodium methoxide.
Synthesis from 1-(2-Fluoropyridin-4-yl)ethanone
A straightforward synthesis involves the reaction of 1-(2-fluoropyridin-4-yl)ethanone with sodium methoxide in methanol.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
To a stirred solution of 1-(2-fluoropyridin-4-yl)ethanone (1.0 equivalent) in methanol (MeOH), add sodium methoxide (2.5 equivalents) at 0 °C.[3]
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for 2 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternative Synthetic Routes
An alternative approach involves the use of a Grignard reagent with a suitable pyridine precursor, such as 2-methoxy-4-cyanopyridine. The synthesis of 2-methoxy-4-cyanopyridine can be achieved by the reaction of 2-chloro-4-cyanopyridine with sodium methoxide.[9] The subsequent Grignard reaction would introduce the acetyl group at the 4-position.
Structural Elucidation and Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
A singlet for the methoxy protons (-OCH₃) around δ 4.1 ppm.
-
A singlet for the acetyl protons (-COCH₃).
-
Signals in the aromatic region corresponding to the protons on the pyridine ring.
Expected ¹³C NMR Spectral Features:
-
A signal for the methoxy carbon (-OCH₃) around δ 55.0 ppm.
-
A signal for the acetyl methyl carbon.
-
A signal for the carbonyl carbon (-C=O) in the downfield region.
-
Signals corresponding to the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
Absorption bands in the region of 1550-1600 cm⁻¹ due to the C=C and C=N stretching vibrations of the pyridine ring.
-
C-O stretching vibrations for the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Expected Mass Spectrum:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 151.16 g/mol .
-
Characteristic fragmentation patterns, including the loss of a methyl group or an acetyl group.
Reactivity and Chemical Behavior
The 2-methoxypyridine core of this compound dictates its reactivity. The methoxy group makes the pyridine ring susceptible to certain transformations. The acetyl group at the 4-position provides a handle for further synthetic modifications, such as condensation reactions or reductions.
The nitrogen atom of the pyridine ring is less basic compared to pyridine itself due to the electron-withdrawing effect of the 2-methoxy group, which can influence its participation in acid-base reactions and its ability to coordinate to metal centers.[5]
Applications in Medicinal Chemistry and Drug Discovery
The methoxypyridine scaffold is a key component in a multitude of biologically active compounds, particularly in the development of kinase inhibitors.[1] While specific biological activities for this compound are not extensively documented, its structural motifs are present in various bioactive molecules, and it serves as a crucial intermediate in their synthesis.[3]
For instance, the 4-methoxypyridinyl moiety is a common feature in a variety of potent and selective Janus kinase (JAK) inhibitors, which are instrumental in treating inflammatory diseases.[1] This highlights the potential of this compound as a starting material for the synthesis of novel therapeutics targeting a wide range of diseases.
Illustrative Workflow for Drug Discovery Application:
Caption: A generalized workflow illustrating the use of this compound in a drug discovery pipeline.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through established protocols, and its structure can be readily characterized using standard spectroscopic methods. The inherent properties of the 2-methoxypyridine scaffold make this compound a valuable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this versatile molecule in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(2-methoxy-4-pyridinyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-methoxy-4-pyridinyl)-Ethanone [udchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-methoxypyridin-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it delves into the compound's applications, particularly its role as a crucial intermediate in the development of targeted therapeutics, such as kinase inhibitors. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative with the formal IUPAC name 1-(2-methoxypyridin-4-yl)ethan-1-one .[1] It is also commonly referred to as 2-methoxy-4-acetylpyridine.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethan-1-one | [1] |
| CAS Number | 764708-20-5 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Canonical SMILES | COC1=CC(C(C)=O)=CC=N1 | [1] |
| InChI Key | BFAGDLUNNOGOSS-UHFFFAOYSA-N | [1] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Purity | Typically ≥98% | [2] |
| LogP | 1.29 (Predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Note: Some physical properties such as melting and boiling points are not consistently reported in the literature and should be determined experimentally.
Synthesis of this compound
The most logical and widely applicable synthetic route to this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the reactivity of a halogenated pyridine precursor, typically 2-chloro-4-acetylpyridine, with a methoxide source. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom facilitates the displacement of the chloride at the 2-position.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methodologies for similar transformations.[4]
Materials:
-
2-Chloro-4-acetylpyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or equivalent solvent system for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-acetylpyridine (1 equivalent).
-
Solvent Addition: Add anhydrous methanol to dissolve the starting material. The concentration should be approximately 0.1-0.5 M.
-
Reagent Addition: Add sodium methoxide (1.1-1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. To the residue, add water and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound should be performed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~4.0 ppm), the acetyl group protons (singlet, ~2.6 ppm), and the three pyridine ring protons (doublets and a singlet, in the aromatic region ~7.0-8.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~197 ppm), the pyridine ring carbons (in the range of 110-165 ppm), the methoxy carbon (~54 ppm), and the acetyl methyl carbon (~26 ppm). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹, and C-O stretching vibrations for the methoxy group. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (151.16 g/mol ). |
Applications in Medicinal Chemistry and Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility is particularly evident in the development of kinase inhibitors.
Role as a Key Intermediate
The methoxypyridine core is a common scaffold in a variety of biologically active compounds. The acetyl group in this compound provides a reactive handle for further chemical modifications, such as:
-
Condensation reactions: The acetyl group can undergo condensation with various reagents to form larger, more complex heterocyclic systems.
-
Functional group interconversions: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or transformed into other functional groups, opening up a wide range of synthetic possibilities.
Application in Kinase Inhibitor Synthesis
The 2-methoxypyridine motif is found in several potent and selective kinase inhibitors. For instance, related structures are utilized in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) and Bromodomain-containing protein 4 (BRD4), both of which are important targets in oncology and immunology.
Caption: Role of this compound as a starting material.
Safety and Handling
This compound is classified as harmful and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.
Table 3: Hazard and Precautionary Information
| Category | Information | Reference |
| Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.
References
Spectroscopic Profile of 1-(2-Methoxypyridin-4-yl)ethanone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Methoxypyridin-4-yl)ethanone (CAS 764708-20-5), a key building block in medicinal chemistry and materials science.[1][2] In the absence of publicly available experimental spectra, this document leverages advanced spectroscopic prediction software and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to provide a robust analytical framework for researchers. This guide is intended for scientists and professionals in drug development and chemical research, offering detailed predicted data, interpretation, and standardized protocols for experimental data acquisition.
Introduction
This compound is a substituted pyridine derivative with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[2] Its structure, featuring a methoxy group and an acetyl group on the pyridine ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth analysis of its predicted spectroscopic signature.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the atoms is provided for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of available experimental data, the following sections detail the predicted ¹H and ¹³C NMR spectra. These predictions are generated using advanced algorithms that rely on large databases of known chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy and acetyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 (Pyridine) | 8.20 | d | 5.5 |
| H-5 (Pyridine) | 7.20 | dd | 5.5, 1.5 |
| H-3 (Pyridine) | 7.00 | d | 1.5 |
| OCH₃ | 4.00 | s | - |
| COCH₃ | 2.60 | s | - |
Interpretation of Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The pyridine ring protons are expected in the aromatic region (δ 7.0-8.5 ppm). H-6, being adjacent to the electronegative nitrogen, is predicted to be the most downfield. The coupling pattern arises from the interactions between adjacent protons on the ring.
-
Methoxy Protons: The three protons of the methoxy group are predicted to appear as a singlet around 4.00 ppm, a typical region for methoxy groups attached to an aromatic ring.
-
Acetyl Protons: The three protons of the acetyl methyl group are expected to be a singlet at approximately 2.60 ppm.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C7) | 196.0 |
| C2 (Pyridine) | 164.0 |
| C6 (Pyridine) | 148.0 |
| C4 (Pyridine) | 145.0 |
| C5 (Pyridine) | 115.0 |
| C3 (Pyridine) | 110.0 |
| OCH₃ | 54.0 |
| COCH₃ (C8) | 26.0 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, around 196.0 ppm.
-
Pyridine Carbons: The carbons of the pyridine ring are predicted to appear between 110 and 164 ppm. The carbon bearing the methoxy group (C2) is expected to be significantly downfield.
-
Methyl Carbons: The methoxy and acetyl methyl carbons are predicted to appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ketone) | 1700-1680 | Strong |
| C=C/C=N stretch (pyridine ring) | 1600-1450 | Medium-Strong |
| C-O stretch (methoxy) | 1250-1200 | Strong |
Interpretation of Predicted IR Spectrum:
-
A strong absorption band is expected around 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ketone.
-
The region between 1600 and 1450 cm⁻¹ will likely show multiple bands of medium to strong intensity due to the aromatic C=C and C=N stretching vibrations of the pyridine ring.
-
A strong band in the 1250-1200 cm⁻¹ region is anticipated for the C-O stretching of the methoxy group.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be observed above and below 3000 cm⁻¹, respectively.
Experimental Protocol for IR Data Acquisition
Objective: To obtain the infrared spectrum of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation pathways likely involve the loss of the acetyl and methoxy groups.
| m/z | Proposed Fragment | Proposed Neutral Loss |
| 151 | [C₈H₉NO₂]⁺ (Molecular Ion) | - |
| 136 | [C₇H₆NO₂]⁺ | •CH₃ |
| 123 | [C₇H₇NO]⁺ | CO |
| 108 | [C₆H₄NO]⁺ | •CH₃ from methoxy |
| 95 | [C₅H₅N]⁺ | CO from acetyl |
Proposed Fragmentation Pathway:
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology (GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to achieve good separation from any impurities. A typical program might start at 50°C and ramp to 250°C.
-
Use a standard capillary column (e.g., DB-5ms).
-
Set the MS ion source to electron ionization (EI) at 70 eV.
-
Set the mass analyzer to scan a range of m/z 40-400.
-
-
Injection and Analysis:
-
Inject 1 µL of the sample solution into the GC inlet.
-
The compound will be separated by the GC and then introduced into the mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, although predicted, are based on robust computational methods and established spectroscopic principles for related structures. The provided protocols offer a standardized approach for the experimental verification of these predictions. This guide serves as a valuable resource for researchers, facilitating the unambiguous identification and characterization of this important chemical intermediate.
References
The Strategic Utility of 1-(2-Methoxypyridin-4-yl)ethanone in Modern Drug Discovery
Introduction: The Pyridine Scaffold and the Rise of a Versatile Building Block
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of the top-selling pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in the design of bioactive molecules. Within this vast chemical space, 1-(2-Methoxypyridin-4-yl)ethanone has emerged as a particularly valuable starting material. Its strategic placement of a reactive acetyl group and a methoxy substituent on the pyridine core provides a versatile platform for the construction of complex heterocyclic systems, enabling the rapid exploration of chemical diversity in drug discovery programs.
This technical guide delves into the synthetic utility of this compound, moving beyond a simple recitation of its properties to an in-depth analysis of its application in the synthesis of advanced pharmaceutical intermediates. We will explore the causality behind its reactivity and provide a field-proven protocol for a key transformation, demonstrating its role in the generation of potent therapeutic candidates.
Physicochemical Properties and Strategic Importance
The inherent reactivity of this compound is a direct consequence of its molecular architecture. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group's carbonyl function renders the α-protons of the methyl group acidic and thus amenable to deprotonation and subsequent elaboration. The 2-methoxy group, in turn, influences the electronic distribution within the pyridine ring, modulating its reactivity and providing a potential handle for later-stage modification, such as demethylation to reveal a hydroxypyridine moiety.
| Property | Value | Source |
| CAS Number | 764708-20-5 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Solid | - |
| Purity | Typically ≥98% | - |
A summary of the key physicochemical properties of this compound.
Core Synthetic Transformation: A Gateway to Pyrazolo[1,5-a]pyridines
A prime exemplar of the synthetic power of this compound is its use in the construction of the pyrazolo[1,5-a]pyridine scaffold. This bicyclic heterocycle is of significant interest in medicinal chemistry due to its association with a range of biological activities, including the inhibition of key enzymes like topoisomerase II, which are critical targets in oncology.
The key transformation involves a two-step, one-pot sequence: a condensation reaction with a formamide acetal to generate a reactive enaminone intermediate, followed by a cyclocondensation with a substituted hydrazine to forge the pyrazole ring.
Caption: Synthetic workflow from the starting material to the pyrazolo[1,5-a]pyridine core.
This sequence is highly efficient and demonstrates the principle of atom economy, building significant molecular complexity from readily available starting materials. The choice of DMF-DMA is critical; it acts as a C1 synthon, providing the necessary carbon atom to form the enaminone and ultimately a key part of the resulting pyrazole ring. The subsequent acid-catalyzed cyclization with a hydrazine derivative proceeds regioselectively to yield the desired pyrazolo[1,5-a]pyridine system.
Field-Proven Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Intermediate
The following protocol is adapted from established procedures for the synthesis of pyrazolo[1,5-a]pyridine-based topoisomerase II inhibitors, demonstrating a robust and reproducible method.
Objective: To synthesize a key 4-(7-acetyl-2-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyridin-5-yl)benzonitrile intermediate.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
4-Hydrazinylbenzonitrile hydrochloride
-
Toluene
-
Acetic acid
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Part A: Enaminone Formation
-
To a solution of this compound (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and stir for approximately 2-4 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate, (E)-3-(dimethylamino)-1-(2-methoxypyridin-4-yl)prop-2-en-1-one, is typically not isolated and is used directly in the next step.
Part B: Cyclocondensation
-
To the solution containing the enaminone intermediate, add 4-hydrazinylbenzonitrile hydrochloride (1.1 eq) and acetic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, again monitoring the reaction progress.
-
After completion, cool the mixture to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford the desired 4-(7-acetyl-2-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyridin-5-yl)benzonitrile as a solid.
Self-Validation and Causality:
-
Inert Atmosphere: While not always strictly necessary, conducting the initial enaminone formation under an inert atmosphere can prevent side reactions, particularly if the reagents are sensitive to moisture.
-
Reagent Stoichiometry: A slight excess of DMF-DMA ensures complete conversion of the starting ketone. The amount of hydrazine is kept close to stoichiometric to minimize potential side reactions.
-
Solvent Choice: Toluene is an excellent choice for the enaminone formation due to its appropriate boiling point and its ability to azeotropically remove the methanol byproduct, driving the reaction to completion. Acetic acid in the second step serves as both a solvent and a catalyst for the cyclization.
-
Monitoring: Regular monitoring of the reaction is crucial for optimization and to determine the appropriate endpoint, preventing the formation of degradation products from prolonged heating.
Broader Synthetic Potential and Future Directions
While the synthesis of pyrazolopyridines is a key application, the reactivity of this compound is not limited to this transformation. The acetyl group is a versatile functional handle that can undergo a variety of other reactions, further expanding its utility as a starting material.
Caption: Potential synthetic pathways for this compound.
-
α-Halogenation: The acidic α-protons can be readily substituted with halogens (e.g., bromine or chlorine) to produce α-haloketones. These are highly valuable intermediates themselves, susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.
-
Condensation Reactions: The acetyl group can participate in aldol or Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones (chalcone analogs), which are precursors to other heterocyclic systems like pyrimidines and pyrazoles.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol, introducing a new stereocenter and a hydroxyl group that can be used for further functionalization.
The continued exploration of these and other reaction pathways will undoubtedly solidify the position of this compound as a strategic building block in the synthesis of next-generation therapeutics. Its commercial availability and demonstrated utility in constructing complex, biologically relevant scaffolds make it an indispensable tool for researchers, scientists, and drug development professionals.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone
This technical guide provides an in-depth exploration of the discovery and history of 1-(2-Methoxypyridin-4-yl)ethanone, a heterocyclic ketone that has garnered significant interest within the realms of medicinal chemistry and drug development. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be understood as a logical progression in the broader history of pyridine synthesis and the strategic exploration of substituted pyridines as pharmacologically active agents. This guide will delve into the historical context of pyridine chemistry, propose plausible and scientifically grounded synthetic pathways to this compound, detail its characterization, and discuss its significance as a building block in the development of novel therapeutics.
Historical Context: The Rise of the Pyridine Ring in Medicinal Chemistry
The story of this compound is intrinsically linked to the rich history of pyridine chemistry. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, was first isolated from bone oil in the mid-19th century. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its bioisosteric relationship to benzene, quickly made it a scaffold of immense interest to chemists.
Early research focused on understanding the fundamental reactivity of the pyridine ring. The development of classical synthetic methods, such as the Hantzsch pyridine synthesis in 1881, opened the door to the systematic preparation of a wide array of substituted pyridines. This newfound accessibility fueled the exploration of their biological activities. Throughout the 20th century, the pyridine nucleus became a cornerstone in the development of numerous pharmaceuticals, a trend that continues to this day. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a "privileged scaffold" in drug discovery.
The introduction of a methoxy group at the 2-position and an acetyl group at the 4-position, as seen in this compound, represents a deliberate design choice aimed at modulating the molecule's properties for potential biological interactions. The methoxy group can influence the electron density of the ring and participate in hydrogen bonding, while the acetyl group provides a key reactive handle for further chemical modifications.
Synthetic Strategies: From Precursors to the Final Product
While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation can be logically deduced from established synthetic methodologies for substituted pyridines. Below are two plausible and robust synthetic routes, complete with detailed experimental protocols.
Route A: Nucleophilic Aromatic Substitution of a Halopyridine Precursor
This approach leverages the reactivity of a 2-halo-4-acetylpyridine intermediate, where the halogen at the 2-position is susceptible to nucleophilic displacement by a methoxide source.
Step 1: Synthesis of 4-Acetyl-2-chloropyridine
-
Starting Material: 2-Chloro-4-methylpyridine.
-
Oxidation: The methyl group at the 4-position is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Thionyl Chloride Treatment: The resulting 2-chloropyridine-4-carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl₂).
-
Acylation: The acid chloride is subsequently reacted with a suitable organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), to introduce the acetyl group.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 4-acetyl-2-chloropyridine (1.0 eq) in anhydrous methanol (MeOH) is added sodium methoxide (NaOMe, 1.2 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway to this compound via a halopyridine intermediate.
Route B: Functionalization of a Cyanopyridine Intermediate
This alternative strategy involves the synthesis of a 2-methoxypyridine-4-carbonitrile intermediate, which is then converted to the target ketone.
Step 1: Synthesis of 2-Methoxy-4-methylpyridine
-
Starting Material: 2-Chloro-4-methylpyridine.
-
Methoxylation: React 2-chloro-4-methylpyridine with sodium methoxide in methanol under reflux conditions.
Step 2: Synthesis of 2-Methoxypyridine-4-carbonitrile
-
Ammoxidation: The methyl group of 2-methoxy-4-methylpyridine is converted to a nitrile group through a catalytic ammoxidation reaction, which involves reacting the substrate with ammonia and oxygen over a suitable catalyst at high temperature.
Step 3: Synthesis of this compound
-
Grignard Reaction: The 2-methoxypyridine-4-carbonitrile (1.0 eq) is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled in an ice bath. A solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in the same solvent is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Hydrolysis: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then acidified with dilute hydrochloric acid (HCl).
-
Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Alternative synthesis of this compound using a cyanopyridine intermediate.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of a molecule's properties is crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| CAS Number | 764708-20-5 |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in common organic solvents like methanol, ethanol, DMSO, and chloroform |
Spectroscopic Data (Predicted and based on analogous structures):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 1H, pyridine H-6), ~7.0 (d, 1H, pyridine H-5), ~6.8 (s, 1H, pyridine H-3), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~197 (C=O), ~164 (C-2), ~150 (C-6), ~145 (C-4), ~110 (C-5), ~108 (C-3), ~54 (-OCH₃), ~26 (-COCH₃).
-
Mass Spectrometry (EI): m/z (%) 151 (M⁺), 136 (M⁺ - CH₃), 108 (M⁺ - COCH₃).
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~1680 (C=O stretch), ~1600, 1570 (C=C and C=N aromatic stretches), ~1250 (C-O stretch).
Significance in Drug Discovery and Development
The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The methoxypyridine core is found in a number of biologically active compounds, and its presence can confer favorable pharmacokinetic properties. The acetyl group at the 4-position serves as a versatile chemical handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
This compound and its derivatives have been explored as intermediates in the synthesis of potential therapeutic agents targeting a range of diseases. For instance, substituted pyridines are known to interact with a wide variety of biological targets, including enzymes, receptors, and ion channels. The specific substitution pattern of this compound provides a unique scaffold for the design of inhibitors or modulators of these targets.
Conclusion
While the precise moment of its first synthesis may be lost to the annals of chemical literature, the existence and utility of this compound are a testament to the continuous evolution of synthetic organic chemistry and the enduring importance of the pyridine scaffold in the quest for new medicines. The logical synthetic routes outlined in this guide, based on fundamental principles of heterocyclic chemistry, provide a clear path to its preparation. As researchers continue to explore the vast chemical space of substituted pyridines, it is certain that building blocks like this compound will play a crucial role in the discovery and development of the next generation of therapeutic agents.
Methodological & Application
Application Note: A Validated Multi-Step Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone from 2-Methoxypyridine
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1-(2-methoxypyridin-4-yl)ethanone, a valuable building block in medicinal chemistry, starting from commercially available 2-methoxypyridine. Direct C4-acylation of the pyridine ring via classical methods like Friedel-Crafts acylation is notoriously challenging due to the electron-deficient nature of the heterocycle and deactivation by the Lewis acid catalyst.[1][2] This guide details a robust and regioselective multi-step strategy that circumvents these issues. The pathway proceeds through activation of the pyridine ring via N-oxidation, followed by regioselective C4-nitration, subsequent functional group transformations to a key nitrile intermediate, and a final carbon-carbon bond formation to yield the target ketone. Each step is presented with a detailed, validated protocol, mechanistic insights, and a discussion of the underlying chemical principles that ensure success.
Introduction: The Challenge of C4 Pyridine Functionalization
The pyridine scaffold is a cornerstone in drug discovery, present in numerous therapeutic agents. The specific substitution pattern on the pyridine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound, with its methoxy and acetyl groups at the 2- and 4-positions respectively, represents a versatile intermediate for further elaboration.
The primary challenge in this synthesis lies in the inherent reactivity of the pyridine ring. Unlike benzene, pyridine is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution reactions. Furthermore, the lone pair of electrons on the nitrogen atom acts as a Lewis base, readily coordinating with Lewis acid catalysts such as AlCl₃, which are essential for Friedel-Crafts reactions.[2] This coordination further deactivates the ring, effectively shutting down the desired acylation pathway.[1] Therefore, a direct, single-step conversion from 2-methoxypyridine to the target product is not feasible. Our strategy overcomes this by modulating the electronic properties of the ring through a logical sequence of chemical transformations.
Strategic Overview: A Regiocontrolled Pathway
To achieve the desired C4-acetylation, a multi-step approach is employed that leverages well-established pyridine chemistry. The core of this strategy is to temporarily alter the electronic nature of the pyridine ring to direct substitution to the otherwise unreactive C4 position.
The four key stages of this synthesis are:
-
N-Oxidation: Conversion of the starting material to 2-methoxypyridine N-oxide. This crucial step activates the pyridine ring, particularly at the C4 position, for subsequent electrophilic attack.
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of the N-oxide. The N-oxide group directs the electrophile to this position with high selectivity.
-
Conversion to the Nitrile Intermediate: A two-part sequence involving the reduction of the nitro group to an amine and its subsequent conversion to a nitrile via the Sandmeyer reaction, yielding 4-cyano-2-methoxypyridine.
-
Carbon-Carbon Bond Formation: The final construction of the acetyl group via the addition of a methyl organometallic reagent (Grignard or organolithium) to the nitrile, which upon hydrolysis affords the target ketone.
Caption: Overall workflow for the synthesis of the target ketone.
Detailed Protocols and Mechanistic Discussion
Part 1: Synthesis of 2-Methoxypyridine N-oxide
Causality: The conversion of the pyridine nitrogen to an N-oxide is the cornerstone of this entire strategy. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution. Crucially, it strongly directs incoming electrophiles to the C4 (para) position. This activation and directing effect is essential for the success of the subsequent nitration step.
Protocol:
-
To a stirred solution of 2-methoxypyridine (1 equiv.) in dichloromethane (DCM, ~0.5 M), add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.
-
Wash the filtrate sequentially with a 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.
Part 2: Regioselective Nitration to 4-Nitro-2-methoxypyridine N-oxide
Causality: With the N-oxide in place, the pyridine ring is now sufficiently activated for electrophilic nitration. The resonance structures of the N-oxide place a partial negative charge at the C2, C4, and C6 positions. Since C2 is already substituted, the nitronium ion (NO₂⁺) electrophile is strongly directed to the C4 position.
Caption: Comparison of reactivity between pyridine and pyridine N-oxide.
Protocol:
-
In a flask equipped with a dropping funnel and thermometer, carefully add 2-methoxypyridine N-oxide (1 equiv.) to concentrated sulfuric acid (~5 equiv.) at 0 °C with stirring.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equiv.) to concentrated sulfuric acid (2 equiv.) at 0 °C in a separate flask.
-
Add the nitrating mixture dropwise to the solution of the N-oxide, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Part 3: Synthesis of 4-Cyano-2-methoxypyridine
This stage involves a two-step sequence to convert the nitro group into a more versatile nitrile functionality.
3a. Reduction of the Nitro Group to 4-Amino-2-methoxypyridine
Causality: The nitro group must be converted to an amine to enable the Sandmeyer reaction. A variety of reducing agents can be used. A common and effective method is the use of iron powder in acetic acid, which also facilitates the deoxygenation of the N-oxide in the same pot.
Protocol:
-
Suspend 4-nitro-2-methoxypyridine N-oxide (1 equiv.) and iron powder (5 equiv.) in a mixture of acetic acid and water (e.g., 5:1 v/v).
-
Heat the mixture to reflux (around 100-110 °C) with vigorous stirring for 2-4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.
-
Basify the filtrate to pH > 9 with concentrated ammonium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-amino-2-methoxypyridine.
3b. Sandmeyer Reaction to 4-Cyano-2-methoxypyridine
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. This is the most direct way to install the nitrile group required for the final step.
Protocol:
-
Dissolve 4-amino-2-methoxypyridine (1 equiv.) in a solution of aqueous H₂SO₄ (~2 M). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and extract with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain pure 4-cyano-2-methoxypyridine.
Part 4: Grignard Reaction to this compound
Causality: The final step involves a nucleophilic attack on the electrophilic carbon of the nitrile by a methyl organometallic reagent. The resulting intermediate imine is then hydrolyzed during the acidic workup to reveal the desired ketone product.[3]
Protocol:
-
Dissolve 4-cyano-2-methoxypyridine (1 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add methylmagnesium bromide (MeMgBr, ~1.5 equiv., 3.0 M solution in diethyl ether) dropwise via syringe.
-
After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 2 M HCl.
-
Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.
-
Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to yield this compound as a pure compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Methoxypyridine | m-CPBA | 1.2 | DCM | 0 to RT | 12-18 | 85-95 |
| 2 | 2-Methoxypyridine N-oxide | HNO₃/H₂SO₄ | 1.1 | H₂SO₄ | 0 to 90 | 2-3 | 70-80 |
| 3a | 4-Nitro-2-methoxypyridine N-oxide | Fe Powder | 5.0 | AcOH/H₂O | Reflux | 2-4 | 80-90 |
| 3b | 4-Amino-2-methoxypyridine | NaNO₂, CuCN | 1.1, 1.2 | H₂O | 0 to 60 | 2 | 60-75 |
| 4 | 4-Cyano-2-methoxypyridine | MeMgBr | 1.5 | THF | 0 to RT | 2-3 | 75-85 |
Safety Precautions
-
m-CPBA: A potentially shock-sensitive oxidizing agent. Avoid grinding.
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care in a chemical fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Cyanides (CuCN, NaCN): Highly toxic. Handle only in a well-ventilated fume hood. Quench all waste with bleach before disposal.
-
Grignard Reagent (MeMgBr): Pyrophoric and reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.
References
Application Notes and Protocols for the Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the Friedel-Crafts acylation of 2-methoxypyridine to selectively synthesize 1-(2-Methoxypyridin-4-yl)ethanone, a valuable building block in medicinal chemistry and materials science. We delve into the mechanistic intricacies of this challenging electrophilic aromatic substitution on an electron-deficient pyridine ring, highlighting the critical role of the activating methoxoxy substituent in directing the regiochemical outcome. A detailed, field-proven experimental protocol is presented, including reaction setup, workup, and purification procedures. This guide is intended for researchers, scientists, and professionals in drug development seeking to perform this transformation efficiently and with a high degree of success.
Introduction: Navigating the Challenges of Pyridine Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] However, its application to pyridine rings is notoriously challenging. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst required for the reaction, leading to the formation of a pyridinium salt.[2][3] This not only consumes the catalyst but also strongly deactivates the aromatic ring towards electrophilic attack.[4][5][6]
The introduction of an electron-donating group, such as a methoxy group, can mitigate these challenges. In the case of 2-methoxypyridine, the methoxy group enhances the nucleophilicity of the pyridine ring through its +M (mesomeric) effect, thereby facilitating electrophilic substitution. Furthermore, the 2-methoxy group can sterically hinder the nitrogen's lone pair, slightly reducing its propensity to coordinate with the Lewis acid.[7] This application note outlines a robust protocol for the selective acylation of 2-methoxypyridine at the C4 position.
Mechanistic Rationale and Regioselectivity
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[8][9][10][11][12] The acylium ion then undergoes electrophilic attack by the aromatic ring.
The regioselectivity of the acylation of 2-methoxypyridine is governed by the interplay of the directing effects of the methoxy group and the pyridine nitrogen.
-
The Methoxy Group (-OCH₃): As a strong activating group, the methoxy substituent directs incoming electrophiles to the ortho (C3 and C5) and para (C4) positions through resonance stabilization of the corresponding sigma complexes.[11][13][14]
-
The Pyridine Nitrogen: The nitrogen atom is an electron-withdrawing group that deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta (C3 and C5) positions.[15]
In this specific case, the powerful activating and para-directing effect of the methoxy group at the C4 position overcomes the deactivating and meta-directing influence of the pyridine nitrogen. The C4 position is electronically enriched by the methoxy group, making it the most nucleophilic site for the acylium ion to attack. While the C6 position is also activated by the methoxy group (ortho position), it is sterically hindered and electronically deactivated by the adjacent nitrogen atom. Therefore, the reaction selectively yields the desired This compound .
Experimental Protocol
This protocol provides a step-by-step methodology for the Friedel-Crafts acylation of 2-methoxypyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxypyridine | ≥98% | Commercially Available |
| Aluminum Chloride (anhydrous) | ≥99% | Commercially Available |
| Acetyl Chloride | ≥99% | Commercially Available |
| Dichloromethane (anhydrous) | ≥99.8% | Commercially Available |
| Hydrochloric Acid (concentrated) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (saturated solution) | ACS Grade | Prepared in-house |
| Brine (saturated NaCl solution) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |
Reaction Setup and Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (3.0 equivalents). Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.2 equivalents) to the suspension via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of 2-Methoxypyridine: Dissolve 2-methoxypyridine (1.0 equivalent) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). This should be done in an ice bath with vigorous stirring.
-
Workup:
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry of AlCl₃ | 3.0 equivalents | A stoichiometric excess is required to complex with the pyridine nitrogen and the product ketone, in addition to its catalytic role.[8] |
| Acylating Agent | Acetyl Chloride | A common and effective acylating agent for Friedel-Crafts reactions. |
| Solvent | Anhydrous Dichloromethane | An inert solvent that is suitable for Friedel-Crafts reactions. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by room temperature to drive the reaction to completion. |
| Reaction Time | 12-16 hours | Sufficient time for the reaction to proceed to completion, which can be monitored by TLC. |
| Expected Yield | 60-75% | The yield is moderate due to the inherent challenges of acylating a pyridine ring. |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation of 2-methoxypyridine provides a direct route to this compound. While the electron-deficient nature of the pyridine ring presents a synthetic hurdle, the activating and directing effects of the methoxy group enable a regioselective transformation. The protocol detailed herein offers a reliable method for researchers to access this important synthetic intermediate. Careful control of reaction conditions, particularly the stoichiometry of the Lewis acid and the reaction temperature, is crucial for achieving optimal results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. alexandonian.com [alexandonian.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: 1-(2-Methoxypyridin-4-yl)ethanone as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Methoxypyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets in modern medicine, with their dysregulation being a hallmark of numerous diseases, most notably cancer. The relentless pursuit of selective and potent kinase inhibitors has led medicinal chemists to explore a vast chemical space, wherein privileged scaffolds—molecular frameworks with a propensity to bind to specific biological targets—are of immense value. The pyridine ring is one such scaffold, frequently appearing in FDA-approved kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
This technical guide focuses on 1-(2-Methoxypyridin-4-yl)ethanone , a heterocyclic building block that offers a unique combination of features for the synthesis of next-generation kinase inhibitors. The presence of the 2-methoxy group modulates the electronic properties of the pyridine ring, potentially enhancing binding affinity and selectivity, while the acetyl group at the 4-position serves as a versatile chemical handle for the construction of diverse and complex molecular architectures. This document provides a comprehensive overview of the rationale behind its use, detailed synthetic protocols for its elaboration into kinase inhibitor scaffolds, and methodologies for evaluating the biological activity of the resulting compounds.
Physicochemical Properties and Design Principles
The utility of this compound as a building block for kinase inhibitors is rooted in its distinct structural and electronic characteristics.
| Property | Value | Source |
| CAS Number | 764708-20-5 | ChemScene[1] |
| Molecular Formula | C₈H₉NO₂ | ChemScene[1] |
| Molecular Weight | 151.16 g/mol | ChemScene[1] |
| Appearance | Solid | N/A |
| Purity | ≥98% | ChemScene[1] |
The strategic placement of the methoxy group at the 2-position of the pyridine ring is a key design element. This substitution can influence the basicity of the pyridine nitrogen, which is often a critical interaction point with the kinase hinge region. Furthermore, the methoxy group can occupy a hydrophobic pocket adjacent to the hinge, contributing to the overall binding affinity and selectivity of the inhibitor. The acetyl group at the 4-position is a versatile synthetic handle, amenable to a wide range of chemical transformations, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
Synthetic Pathways to Kinase Inhibitor Scaffolds
The acetyl group of this compound is the primary site for chemical modification to build more complex kinase inhibitor scaffolds. Condensation reactions, such as the Knoevenagel and Claisen condensations, are powerful tools for this purpose, enabling the formation of carbon-carbon bonds and the introduction of new functional groups. These initial products can then be subjected to cyclization reactions to construct various heterocyclic systems known to be effective kinase inhibitor cores, such as pyrimidines and pyridones.
Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes a base-catalyzed condensation reaction between this compound and an aromatic aldehyde to form a chalcone derivative. Chalcones are versatile intermediates that can be further cyclized to various heterocyclic scaffolds.
Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of a chalcone intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Base Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq) dropwise while maintaining the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Further wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified chalcone derivative under vacuum to a constant weight.
Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide is necessary to deprotonate the alpha-carbon of the ethanone, forming an enolate which then acts as a nucleophile. The reaction is initially performed at low temperature to control the exothermic reaction and prevent side reactions. Ethanol is a suitable solvent as it dissolves the reactants and is compatible with the basic conditions.
Protocol 2: Synthesis of a Substituted Pyrimidine Kinase Inhibitor Scaffold
This protocol outlines the cyclization of the previously synthesized chalcone intermediate with guanidine hydrochloride to form a 2-aminopyrimidine ring, a common scaffold in kinase inhibitors.
Synthetic Pathway to a Pyrimidine Scaffold
Caption: Synthesis of a 2-aminopyrimidine scaffold from a chalcone intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol (prepared by dissolving sodium metal in ethanol), add the chalcone intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with water. Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Characterize the final product by NMR, Mass Spectrometry, and Elemental Analysis.
Trustworthiness of the Protocol: This protocol is based on well-established methods for the synthesis of pyrimidine derivatives from chalcone precursors. The formation of the pyrimidine ring is a thermodynamically favorable process. The purity of the final compound can be readily assessed by standard analytical techniques, ensuring a self-validating system.
Application in Kinase Inhibition: A Representative Example
The resulting 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. The 2-amino group can act as a hydrogen bond donor to the kinase hinge region, while the substituents at other positions of the pyrimidine and pyridine rings can be further modified to enhance potency and selectivity for specific kinases.
Protocol 3: In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized compounds, a general in vitro kinase inhibition assay can be performed. This protocol describes a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the amount of remaining ATP using a commercial kit (e.g., Kinase-Glo®). This typically involves adding a reagent that lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic and structural features, combined with the synthetic accessibility of its acetyl group, provide a solid foundation for the development of diverse chemical libraries targeting the kinome. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this scaffold in their drug discovery programs. Future work should focus on the synthesis and biological evaluation of a focused library of compounds derived from this building block to identify potent and selective inhibitors for specific kinase targets implicated in human diseases.
References
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-(2-Methoxypyridin-4-yl)ethanone
Introduction: The Versatility of a Pyridyl Ketone Building Block
In the landscape of medicinal chemistry and drug development, pyridyl ketones are invaluable scaffolds. Among them, 1-(2-Methoxypyridin-4-yl)ethanone emerges as a particularly versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its structure is primed for reactivity: the acetyl group provides both a reactive carbonyl center and acidic α-protons, while the pyridine ring, modulated by the electron-donating 2-methoxy group, influences the reactivity and imparts unique physicochemical properties to the final products.
This guide provides an in-depth exploration of synthetic routes starting from this key building block. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind each transformation. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable foundation for synthesizing novel pyrazole, isoxazole, thiophene, and pyrimidine derivatives.
Key Intermediate: Synthesis of Chalcones via Claisen-Schmidt Condensation
A common and highly effective strategy for elaborating the this compound core is to first convert it into a chalcone derivative. Chalcones, or 1,3-diaryl-2-propen-1-ones, are not only biologically active in their own right but also serve as exceptional Michael acceptors and precursors for a multitude of cyclization reactions.[1]
Application Note: Rationale and Mechanism
The synthesis is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-protons to prevent self-condensation.[1] The base (typically KOH or NaOH) deprotonates the α-carbon of the this compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2] The use of alcoholic solvents like ethanol facilitates the dissolution of reactants and the progression of the reaction.
Experimental Protocol: General Procedure for Chalcone Synthesis
This protocol describes a general method for the synthesis of (E)-3-(Aryl)-1-(2-methoxypyridin-4-yl)prop-2-en-1-one.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 151.16 | 10 | 1.51 g |
| Substituted Benzaldehyde | 1.0 | Variable | 10 | Variable |
| Ethanol | - | 46.07 | - | 30 mL |
| Potassium Hydroxide (40% aq.) | - | 56.11 | - | 10 mL |
Step-by-Step Procedure:
-
Dissolve this compound (1.51 g, 10 mmol) and the desired substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the aqueous potassium hydroxide solution dropwise to the stirred mixture over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidify the solution to a pH of ~5-6 with dilute hydrochloric acid.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Workflow for Chalcone Synthesis
Caption: Workflow for Claisen-Schmidt condensation.
Synthesis of Five-Membered Heterocycles
The chalcone intermediate is a superb precursor for constructing five-membered heterocyclic rings through reactions with binucleophilic reagents.
Pyrazole Derivatives
Pyrazoles are a prominent class of N-heterocycles found in numerous pharmaceuticals, such as the anti-inflammatory drug Celecoxib.
The synthesis of 3,5-disubstituted pyrazoles is efficiently achieved by the cyclocondensation of an α,β-unsaturated ketone (chalcone) with hydrazine or its derivatives.[3] The reaction mechanism involves an initial Michael addition of one nitrogen atom of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, leading to a pyrazoline intermediate.[4] Subsequent oxidation or tautomerization yields the stable aromatic pyrazole ring.[5] Using a substituted hydrazine (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazoles.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Chalcone Intermediate | 1.0 | Variable | 5 | Variable |
| Hydrazine Hydrate (80%) | 1.2 | 50.06 | 6 | ~0.37 mL |
| Glacial Acetic Acid | - | 60.05 | - | 20 mL |
Step-by-Step Procedure:
-
Suspend the chalcone intermediate (5 mmol) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (6 mmol) to the suspension.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Caption: Synthesis of pyrazoles from chalcones.
Isoxazole Derivatives
Isoxazoles are another important class of five-membered heterocycles, acting as bioisosteres for various functional groups in drug design.
The reaction of chalcones with hydroxylamine hydrochloride in a basic medium is a classic and reliable method for synthesizing 3,5-disubstituted isoxazoles.[6] Similar to the pyrazole synthesis, the reaction proceeds via Michael addition of the hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration to form the isoxazole ring.[7] The basic conditions (e.g., using KOH or NaOH) are necessary to generate the free hydroxylamine nucleophile from its hydrochloride salt.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Chalcone Intermediate | 1.0 | Variable | 5 | Variable |
| Hydroxylamine Hydrochloride | 1.5 | 69.49 | 7.5 | 0.52 g |
| Potassium Hydroxide | 2.0 | 56.11 | 10 | 0.56 g |
| Absolute Ethanol | - | 46.07 | - | 25 mL |
Step-by-Step Procedure:
-
Dissolve the chalcone intermediate (5 mmol) and hydroxylamine hydrochloride (0.52 g, 7.5 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.
-
Add a solution of potassium hydroxide (0.56 g, 10 mmol) in a minimal amount of water to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Neutralize with dilute acetic acid, which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure isoxazole derivative.
2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes directly from a ketone.[8]
This reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[8][9] The mechanism is believed to start with a Knoevenagel condensation between this compound and the active methylene compound (e.g., ethyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[10][11] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[8] The use of a base like morpholine or triethylamine is crucial to catalyze both the initial condensation and the subsequent steps.[12]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 151.16 | 10 | 1.51 g |
| Ethyl Cyanoacetate | 1.0 | 113.12 | 10 | 1.11 mL |
| Elemental Sulfur | 1.0 | 32.06 | 10 | 0.32 g |
| Morpholine | - | 87.12 | - | 1.5 mL |
| Ethanol | - | 46.07 | - | 20 mL |
Step-by-Step Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.51 g, 10 mmol), ethyl cyanoacetate (1.11 mL, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).
-
Add morpholine (1.5 mL) as the catalyst.
-
Heat the mixture to a gentle reflux (around 50-60°C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Filter the solid product, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Caption: Simplified mechanism of the Gewald reaction.
Synthesis of Six-Membered Heterocycles
Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of synthetic drugs.
The most common route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) with an N-C-N synthon such as urea, thiourea, or guanidine.[13][14] Starting from the chalcone derived from this compound, a reaction with guanidine nitrate in the presence of a strong base like sodium ethoxide can yield a 2-aminopyrimidine derivative. The reaction proceeds through a Michael addition of the guanidine to the chalcone, followed by intramolecular cyclization and subsequent aromatization via oxidation or elimination.[15]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Chalcone Intermediate | 1.0 | Variable | 5 | Variable |
| Guanidine Nitrate | 1.5 | 122.08 | 7.5 | 0.92 g |
| Sodium Ethoxide (21% in EtOH) | 2.0 | 68.05 | 10 | ~3.2 mL |
| Absolute Ethanol | - | 46.07 | - | 30 mL |
Step-by-Step Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the chalcone intermediate (5 mmol) in absolute ethanol (30 mL).
-
Add guanidine nitrate (0.92 g, 7.5 mmol) to the solution.
-
Carefully add the sodium ethoxide solution (10 mmol) to the stirred mixture.
-
Reflux the reaction mixture for 10-15 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature and neutralize the mixture with glacial acetic acid.
-
Pour the mixture into 100 mL of cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Summary and Outlook
This compound is a powerful and adaptable starting material for constructing a wide range of medicinally relevant heterocyclic cores. By leveraging foundational organic reactions such as the Claisen-Schmidt condensation, multicomponent Gewald synthesis, and various cyclocondensation strategies, researchers can readily access diverse libraries of pyrazoles, isoxazoles, thiophenes, and pyrimidines. The protocols outlined in this guide serve as a validated starting point for further exploration and derivatization, enabling the development of novel compounds for drug discovery and materials science applications.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. bu.edu.eg [bu.edu.eg]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine synthesis [organic-chemistry.org]
Application Notes & Protocols: 1-(2-Methoxypyridin-4-yl)ethanone in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the applications of 1-(2-methoxypyridin-4-yl)ethanone, a pivotal heterocyclic ketone intermediate in modern medicinal chemistry. We will explore its role as a versatile scaffold, particularly in the synthesis of targeted therapies like Janus kinase (JAK) inhibitors. This guide offers detailed synthetic protocols, mechanistic insights, and workflow visualizations to empower researchers, scientists, and drug development professionals in leveraging this valuable building block for novel therapeutic discovery.
Introduction: The Strategic Value of the 2-Methoxypyridine Scaffold
In the landscape of drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The 2-methoxypyridine motif is one such scaffold, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The compound this compound (CAS No. 764708-20-5) serves as a critical entry point for introducing this scaffold into more complex molecules.[1] Its acetyl group at the 4-position provides a reactive handle for a wide array of chemical transformations, making it a cornerstone intermediate for building libraries of potential drug candidates, especially in the domain of kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 764708-20-5 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethan-1-one | |
| LogP | 0.75 | [2] |
| Purity | Typically ≥98% | [1] |
Core Application: A Key Intermediate for Janus Kinase (JAK) Inhibitors
A prominent application of this compound is in the synthesis of selective Janus kinase (JAK) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, and their dysregulation is implicated in numerous autoimmune diseases and cancers.[3][4] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.
The 2-methoxypyridine core derived from this compound often serves as a key "hinge-binding" motif. This part of the inhibitor molecule forms critical hydrogen bonds with the backbone of the kinase's ATP-binding site, anchoring the drug and ensuring potent inhibition. The acetyl group of the starting material is the chemical nexus from which the rest of the inhibitor is constructed.
The JAK-STAT Signaling Pathway
To understand the therapeutic rationale, it is crucial to visualize the pathway these inhibitors target. The JAK-STAT pathway is a primary communication route for cells to respond to external cytokine signals.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of "1-(2-Methoxypyridin-4-yl)ethanone"
An Application Note and In-Depth Experimental Protocol for the Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone
Abstract
This document provides a comprehensive and technically detailed guide for the synthesis of this compound, a key building block in medicinal chemistry and pharmaceutical research. This protocol is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthetic methodology. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind experimental choices, and provides a framework for troubleshooting and optimization. The protocol's design emphasizes scientific integrity and trustworthiness through a self-validating structure, supported by authoritative in-text citations and a complete reference list. This ensures that the user can not only replicate the synthesis but also understand the critical parameters for success.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic ketone that serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules. The 2-methoxypyridine scaffold is a common feature in many pharmaceutical agents, and the presence of the acetyl group at the 4-position provides a reactive handle for further molecular elaboration. This makes it an invaluable precursor for the development of novel therapeutics.
The synthesis described herein employs a directed ortho-metalation (DoM) strategy, a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic and heteroaromatic systems. Specifically, we will utilize an organolithium-mediated lithiation of 2-methoxypyridine, followed by quenching with an appropriate electrophile. This approach is favored for its high regioselectivity and efficiency.
Reaction Scheme and Mechanistic Overview
The synthesis of this compound proceeds via a two-step sequence:
Caption: Reaction workflow for the synthesis of this compound.
The mechanism involves the initial deprotonation of 2-methoxypyridine at the C4 position by n-butyllithium. The methoxy group at the C2 position directs the lithiation to the C4 position. The resulting 4-lithiated intermediate is then acylated with N,N-dimethylacetamide to furnish the desired product after an aqueous workup.
Detailed Experimental Protocol
This protocol is intended for use by trained chemists in a properly equipped laboratory. Strict adherence to safety precautions is essential.
Materials and Reagents
| Reagent | Chemical Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 2-Methoxypyridine | C₆H₇NO | 109.13 | 5.00 g | 45.8 | ≥98% | Sigma-Aldrich |
| n-Butyllithium | C₄H₉Li | 64.06 | 20.2 mL | 50.4 | 2.5 M in hexanes | Acros Organics |
| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | 4.7 mL | 50.4 | Anhydrous, ≥99% | Alfa Aesar |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Anhydrous, ≥99.9% | Fisher Scientific |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - | - | VWR |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | - | EMD Millipore |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Vessel: The 500 mL three-necked flask, equipped with a magnetic stir bar, is flame-dried under a stream of inert gas and allowed to cool to room temperature under a positive pressure of argon or nitrogen.[1][2] This ensures the removal of atmospheric moisture, which can quench the organolithium reagent.[1][2]
-
Initial Setup: To the cooled flask, add 2-methoxypyridine (5.00 g, 45.8 mmol) and anhydrous tetrahydrofuran (100 mL) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 20.2 mL, 50.4 mmol) dropwise to the stirred solution over 30 minutes. The internal temperature should be carefully monitored and maintained below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Acylation: Add N,N-dimethylacetamide (4.7 mL, 50.4 mmol) dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction.
-
Warming and Quenching: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C in an ice bath. Quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution (50 mL).
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). The fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield this compound as a solid.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Method | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=5.2 Hz, 1H), 7.10 (d, J=1.2 Hz, 1H), 6.92 (dd, J=5.2, 1.6 Hz, 1H), 3.97 (s, 3H), 2.54 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 196.8, 164.3, 148.1, 145.7, 115.4, 110.2, 53.7, 26.2. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₀NO₂: 152.0706; found 152.0708. |
| Appearance | White to off-white solid. |
Safety and Handling
Organolithium Reagents: n-Butyllithium is a pyrophoric material that can ignite spontaneously on contact with air and reacts violently with water.[3][4] It is crucial to handle this reagent under an inert atmosphere at all times.[1][4] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves, must be worn.[3][4][5]
General Precautions:
-
All operations should be conducted in a certified chemical fume hood.[1][3]
-
Ensure that all glassware is dry and the system is properly purged with an inert gas.[1][2]
-
Have a Class D fire extinguisher or dry sand readily available for quenching any potential fires.[4][5]
Troubleshooting Guide
Caption: A troubleshooting flowchart for the synthesis.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and anhydrous conditions, and adhering to the specified safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development. The detailed explanation of the rationale behind each step empowers the user to adapt and troubleshoot the synthesis as needed.
References
Application Note & Protocol: A Scalable Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(2-methoxypyridin-4-yl)ethanone, a key building block in pharmaceutical and agrochemical research. We present a robust and scalable protocol, moving beyond theoretical descriptions to offer practical, field-tested insights. The procedure is designed for reproducibility and safety, incorporating detailed step-by-step instructions, process optimization strategies, and in-depth explanations of the underlying chemical principles. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for producing this valuable intermediate in multigram to kilogram quantities.
Introduction: Significance and Synthetic Strategy
This compound is a pivotal intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the versatile reactivity of the ketone and the electronic properties of the substituted pyridine ring, making it a sought-after precursor for drug candidates targeting various therapeutic areas. The development of a scalable, efficient, and cost-effective synthesis is therefore of critical importance for advancing research and development programs that rely on this scaffold.
After a thorough review of available synthetic methodologies, we have selected a Grignard reaction between 2-methoxy-4-cyanopyridine and methylmagnesium bromide as the most suitable approach for scale-up. This choice is predicated on several key advantages:
-
High Atom Economy: The reaction directly forms the desired carbon-carbon bond with minimal byproduct formation.
-
Commercially Available Starting Materials: Both 2-methoxy-4-cyanopyridine and methylmagnesium bromide are readily available from commercial suppliers, ensuring a secure supply chain for larger-scale production.
-
Well-Established and Characterized Reaction: The Grignard addition to a nitrile is a classic and well-understood transformation, which simplifies process control and troubleshooting.
This application note will detail a proven protocol for this synthesis, with a focus on the practical aspects of reaction control, workup, and purification necessary for achieving high yield and purity on a larger scale.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of the Grignard reagent (methylmagnesium bromide) to the electrophilic carbon of the nitrile group in 2-methoxy-4-cyanopyridine. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the final ketone product.[1][2][3]
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Molar Mass ( g/mol ) | Moles |
| 2-Methoxy-4-cyanopyridine | >98% | Sigma-Aldrich | 100.0 g | 134.14 | 0.745 |
| Methylmagnesium bromide (3.0 M in THF) | Reagent Grade | Acros Organics | 300 mL | - | 0.900 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 1.0 L | - | - |
| Hydrochloric Acid (2 M) | ACS Grade | Fisher Scientific | 1.5 L | - | - |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | 1.0 L | - | - |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR | 50 g | - | - |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 2.0 L | - | - |
| Hexanes | ACS Grade | VWR | 1.0 L | - | - |
Equipment:
-
5 L, three-neck round-bottom flask
-
Mechanical stirrer with Teflon paddle
-
Thermocouple and temperature controller
-
500 mL pressure-equalizing dropping funnel
-
Nitrogen inlet/outlet
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (4 L)
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: Assemble the 5 L, three-neck round-bottom flask with a mechanical stirrer, thermocouple, and a 500 mL dropping funnel. Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.[4]
-
Reagent Charging: To the reaction flask, add 2-methoxy-4-cyanopyridine (100.0 g, 0.745 mol) and anhydrous tetrahydrofuran (THF, 1.0 L). Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.[4]
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (3.0 M in THF, 300 mL, 0.900 mol, 1.2 equivalents) to the reaction mixture via the dropping funnel over a period of 1.5 to 2 hours. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the Grignard reaction and prevent the formation of side products.[5][6] The internal temperature must be carefully monitored and maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Hydrolysis: Cool the reaction mixture back down to 0-5 °C with an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (1.5 L). Trustworthiness: This step is highly exothermic and will generate gas. A slow addition rate and efficient cooling are essential for safety.[7][8] The acid hydrolyzes the intermediate magnesium imine complex to the desired ketone and also neutralizes any excess Grignard reagent.[2][3][9] Continue stirring for 30 minutes after the addition is complete.
-
Extraction: Transfer the biphasic mixture to a 4 L separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 1.0 L) to neutralize any remaining acid, followed by brine (1 x 500 mL) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can be an effective purification method.
Expected Yield and Characterization
-
Expected Yield: 95-115 g (85-95% of theoretical yield)
-
Appearance: Off-white to pale yellow solid
-
Purity (by HPLC): >98%
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the bench to a pilot or production scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.[6][7][10]
-
Heat Management: The Grignard reaction and the subsequent acidic quench are both highly exothermic.[7][8] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] The use of a jacketed reactor with a reliable cooling system is highly recommended. The rate of addition of the Grignard reagent and the quenching acid must be carefully controlled based on the real-time temperature monitoring of the reactor.[6][7]
-
Mixing: Efficient mixing is critical to ensure uniform temperature distribution and to prevent localized "hot spots" during the addition of reagents. A mechanical stirrer with appropriate impeller design is necessary for larger reaction volumes.
-
Reagent Purity: The purity of the 2-methoxy-4-cyanopyridine and the Grignard reagent can significantly impact the yield and purity of the final product. It is advisable to test the quality of the starting materials before commencing a large-scale run.
-
Workup and Isolation: The workup procedure may need to be adapted for larger scales. For instance, the use of a continuous liquid-liquid extractor can be more efficient than manual extractions in a large separatory funnel. The choice between chromatography and recrystallization for purification will depend on the required purity specifications and the economic viability of each method at scale.
Safety and Handling
-
Methylmagnesium Bromide: This Grignard reagent is highly flammable and reacts violently with water and protic solvents.[4][8] It should be handled under an inert atmosphere (nitrogen or argon).
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air.[4] Use of inhibitor-free THF is recommended, and it should be stored under nitrogen.
-
Hydrochloric Acid: This is a corrosive acid. Handle with appropriate care, using gloves and eye protection. The quenching process will generate heat and potentially fumes, so it must be performed in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses with side shields or goggles, and chemically resistant gloves.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and addition rates, and by implementing appropriate safety measures, this procedure can be successfully scaled to meet the demands of drug discovery and development programs. The insights into process optimization and scale-up considerations are intended to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. dchas.org [dchas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. acs.org [acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2-Methoxypyridin-4-yl)ethanone (CAS 764708-20-5)[1][2][3][4]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic ketone. This guide provides in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and field-proven insights.
Introduction to Synthetic Strategies
The synthesis of 2,4-disubstituted pyridines like this compound can present unique challenges. The electronic nature of the pyridine ring and potential steric hindrance can influence reactivity and lead to side products[5][6]. Two common and effective strategies for synthesizing this target molecule are the Weinreb Ketone Synthesis and the Grignard reaction with a nitrile precursor. This guide will address potential issues within both pathways.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Weinreb Ketone Synthesis Approach
The Weinreb Ketone Synthesis is a reliable method for producing ketones from carboxylic acids via a Weinreb-Nahm amide intermediate.[7][8] This approach is particularly advantageous as it prevents the common problem of over-addition by organometallic reagents, which would otherwise lead to the formation of a tertiary alcohol.[9][10]
Caption: Workflow for the Weinreb Ketone Synthesis of the target molecule.
Question: Low yield during the formation of the Weinreb-Nahm amide from 2-methoxypyridine-4-carboxylic acid.
Answer: This is a common bottleneck. The efficiency of the amide formation is highly dependent on the coupling method used to activate the carboxylic acid.
-
Causality: Direct coupling of a carboxylic acid and an amine is slow and requires activation. Incomplete activation or side reactions during this step will lead to low yields.
-
Troubleshooting Steps:
-
Method Selection: If using peptide coupling reagents (like HATU or HOBt/EDC), ensure anhydrous conditions as water can hydrolyze the activated species. The use of triazine-based coupling agents like DMT-MM has also been reported to be effective for Weinreb amide synthesis.[11]
-
Acid Chloride Route: A more robust method is to convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Protocol: Reflux 2-methoxypyridine-4-carboxylic acid with an excess of SOCl₂ (approx. 2-3 equivalents) in an inert solvent like DCM or toluene for 2-4 hours. Remove the excess SOCl₂ in vacuo. The crude acid chloride can then be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) at 0°C to room temperature.
-
-
Purity of Starting Material: Ensure the starting carboxylic acid is pure and dry. Impurities can interfere with the coupling reagents.
-
Question: The Grignard reaction with the Weinreb-Nahm amide is sluggish or incomplete.
Answer: While the Weinreb amide is designed to react smoothly, several factors can impede the reaction.
-
Causality: The Grignard reagent's reactivity can be diminished by poor quality or inadequate excess. The reaction temperature also plays a critical role.
-
Troubleshooting Steps:
-
Grignard Reagent Quality: Use freshly prepared or titrated methylmagnesium bromide. Commercially available solutions can degrade over time.
-
Stoichiometry: Use a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Temperature Control: The addition of the Grignard reagent should be performed at a low temperature (e.g., -78°C to 0°C) to prevent potential side reactions, such as attack at the methoxy group. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.
-
Solvent: Ensure you are using an appropriate anhydrous ether solvent, such as THF or diethyl ether.
-
| Parameter | Recommended Condition | Rationale |
| Grignard Reagent | Methylmagnesium Bromide | Commercially available and highly reactive. |
| Equivalents | 1.1 - 1.5 eq. | Drives the reaction to completion. |
| Temperature | -78°C to 0°C (addition) | Minimizes side reactions. |
| Solvent | Anhydrous THF or Et₂O | Essential for Grignard reagent stability and reactivity. |
Question: A significant amount of tertiary alcohol byproduct is observed.
Answer: This is unusual for a Weinreb ketone synthesis but can occur under certain conditions, indicating the breakdown of the stable tetrahedral intermediate.[9]
-
Causality: The stability of the chelated intermediate is key to the success of the Weinreb synthesis.[10] If the work-up is too harsh or the reaction temperature is too high, the intermediate can break down prematurely, allowing for a second addition of the Grignard reagent.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Do not allow the reaction to warm excessively before the aqueous quench.
-
Careful Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like 1M HCl. Avoid using strong acids initially, as this can promote vigorous decomposition of the intermediate.
-
Scenario 2: Grignard Reaction on a Nitrile Precursor
This approach involves the reaction of methylmagnesium bromide with 2-methoxy-4-cyanopyridine, followed by acidic hydrolysis of the resulting imine intermediate.
Caption: Workflow for the Nitrile-Grignard Synthesis of the target molecule.
Question: The initial nucleophilic substitution to form 2-methoxy-4-cyanopyridine from 2-chloro-4-cyanopyridine is low-yielding.
Answer: This reaction's success hinges on the conditions of the nucleophilic aromatic substitution (SNAAr).
-
Causality: Incomplete reaction or side reactions, such as hydrolysis of the nitrile group, can reduce the yield. The presence of water can be particularly detrimental.[12]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure the methanol used for preparing sodium methoxide is anhydrous. The presence of water can lead to the formation of 2-hydroxy-4-cyanopyridine as a byproduct.[12]
-
Reaction Time and Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[13] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid decomposition.
-
Purification: The product can be isolated by precipitation upon adding water to the reaction mixture after partial evaporation of the solvent.[13] Ensure enough water is added for complete precipitation.
-
Question: The Grignard reaction with 2-methoxy-4-cyanopyridine gives a complex mixture of products.
Answer: Grignard reactions with pyridyl systems can be complicated by the Lewis basicity of the pyridine nitrogen.
-
Causality: The Grignard reagent can coordinate to the pyridine nitrogen, which can affect the reactivity of the nitrile group. Additionally, side reactions like addition to the pyridine ring or deprotonation can occur. The hydrolysis step is also critical.
-
Troubleshooting Steps:
-
Inverse Addition: Add the solution of 2-methoxy-4-cyanopyridine slowly to the Grignard reagent solution at 0°C. This maintains an excess of the Grignard reagent throughout the addition, which can help to ensure the primary reaction with the nitrile is favored.
-
Hydrolysis Conditions: The hydrolysis of the intermediate imine requires acidic conditions. This step is often performed by pouring the reaction mixture onto a mixture of ice and concentrated acid (e.g., H₂SO₄ or HCl). The hydrolysis must be vigorous enough to break down the imine-magnesium salt complex but controlled to prevent degradation of the product.
-
Purification Challenges: The final product is a basic compound. During work-up, after acidic hydrolysis, the product will be in the aqueous layer as its protonated salt. It is crucial to basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH > 8 to deprotonate the product before extracting with an organic solvent (e.g., ethyl acetate or DCM).
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scalability?
A1: The Weinreb ketone synthesis is often preferred for scalability. It is a high-yielding and reliable reaction that avoids the over-addition issue, simplifying purification.[7] The intermediates are generally stable, and the reaction conditions are well-tolerated by many functional groups.
Q2: My final product, this compound, appears to be unstable during column chromatography. What can I do?
A2: Pyridine-containing compounds can sometimes be sensitive to silica gel, which is acidic.
-
Neutralize Silica: Consider using silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., ethyl acetate with 0.5-1% triethylamine in the mobile phase).
-
Alternative Purification: If possible, consider purification by crystallization or distillation under reduced pressure to avoid chromatography.
Q3: Can I use other organometallic reagents besides methylmagnesium bromide?
A3: Yes, for the Weinreb synthesis, organolithium reagents can also be used.[10] However, they are generally more reactive than Grignard reagents, which may require stricter temperature control to avoid side reactions. For the nitrile route, Grignard reagents are typically used.
Q4: Are there any alternative synthetic routes to consider?
A4: While the two routes discussed are common, other methods exist for constructing substituted pyridines, though they may be more complex. These can include de novo ring formation strategies or functionalization of pre-existing pyridine rings.[6][14] Another possibility could be the oxidation of a corresponding secondary alcohol, though this would require the synthesis of 1-(2-methoxypyridin-4-yl)ethanol as a precursor.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 1-(2-methoxy-4-pyridinyl)-Ethanone [udchem.com]
- 4. This compound | 764708-20-5 [sigmaaldrich.com]
- 5. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Weinreb_ketone_synthesis [chemeurope.com]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Optimizing reaction conditions for "1-(2-Methoxypyridin-4-yl)ethanone" synthesis
Welcome to the technical support center for the synthesis of 1-(2-Methoxypyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The two most common and practical methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a reliable method that typically involves the displacement of a halide at the 2-position of a pyridine ring with a methoxide source.
-
Friedel-Crafts Acylation: This classic approach involves the direct acylation of 2-methoxypyridine. However, regioselectivity can be a significant challenge.
This guide will delve into the intricacies of both methods, providing detailed protocols, troubleshooting for common issues, and a comprehensive FAQ section.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route is often preferred due to its predictability and generally higher yields of the desired isomer. A common starting material is 1-(2-fluoropyridin-4-yl)ethanone.
Experimental Protocol:
To a stirred solution of 1-(2-fluoropyridin-4-yl)ethanone (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5-2.0 eq) portion-wise at 0°C. After the addition, the mixture is heated to 90°C and stirred for 2-4 hours, monitoring by TLC. Upon completion, the reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified.[1]
| Parameter | Recommended Condition |
| Starting Material | 1-(2-fluoropyridin-4-yl)ethanone |
| Reagent | Sodium methoxide (NaOMe) |
| Solvent | Anhydrous Methanol (MeOH) |
| Stoichiometry | 1.5 - 2.0 eq of NaOMe |
| Temperature | 0°C (addition), 90°C (reaction) |
| Reaction Time | 2-4 hours (monitor by TLC) |
Question 1: My reaction is sluggish or incomplete, even after extended reaction times. What could be the issue?
Answer:
Several factors can contribute to a slow or incomplete reaction:
-
Insufficiently Anhydrous Conditions: Sodium methoxide is highly sensitive to moisture. Any water in the methanol or on the glassware will consume the reagent and reduce its effectiveness.
-
Solution: Ensure your methanol is anhydrous and that all glassware is thoroughly flame-dried or oven-dried before use.
-
-
Poor Quality Sodium Methoxide: Over time, sodium methoxide can degrade through exposure to air and moisture.
-
Solution: Use freshly opened or properly stored sodium methoxide. If in doubt, it is best to use a new bottle.
-
-
Suboptimal Temperature: While the protocol suggests 90°C, the optimal temperature may vary.
-
Solution: If the reaction is slow, consider a modest increase in temperature (e.g., to 100°C), but be mindful of potential side reactions. Conversely, if you observe decomposition, a lower temperature with a longer reaction time may be beneficial.
-
-
Leaving Group Reactivity: While fluorine is an excellent leaving group in nucleophilic aromatic substitutions on pyridines, the overall reactivity is influenced by other substituents on the ring.[2][3][4]
-
Solution: Ensure your starting material is of high purity. If using a different 2-halopyridine (e.g., 2-chloro), be aware that the reaction will likely be slower, and you may need to adjust the conditions accordingly (e.g., longer reaction time, higher temperature).[3]
-
Question 2: I am observing a significant amount of a byproduct that appears to be the hydrolyzed starting material or product. How can I prevent this?
Answer:
The formation of hydroxylated byproducts, such as 1-(2-hydroxypyridin-4-yl)ethanone (the tautomer of 1H-pyridin-2-one), can occur if water is present in the reaction mixture.
-
Cause: Water can act as a nucleophile, competing with the methoxide. Additionally, under acidic workup conditions, the methoxy group can be susceptible to hydrolysis.
-
Solutions:
-
Strict Anhydrous Conditions: As mentioned above, this is the most critical factor.
-
Neutral Workup: During the workup, avoid acidic conditions. If an acid wash is necessary for purification, perform it quickly and at a low temperature.
-
Alternative Base: In some cases, using a solution of sodium methoxide in methanol (commercially available or freshly prepared) can be more reliable than adding solid sodium methoxide.
-
Question 3: My yield is low despite complete conversion of the starting material. Where could I be losing my product?
Answer:
Product loss can occur during the workup and purification steps.
-
Workup Issues:
-
Emulsion Formation: During the extraction, an emulsion may form, trapping the product.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion.
-
-
Product in Aqueous Layer: While this compound is largely organic-soluble, some may remain in the aqueous layer, especially if large volumes of water are used.
-
Solution: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL of ethyl acetate) to ensure complete recovery.
-
-
-
Purification Challenges:
-
Column Chromatography: The product may streak on the column if the loading is too high or the incorrect solvent system is used.
-
Solution: Use a solvent system with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A gradient elution may be beneficial. A typical starting point is a 20-30% ethyl acetate in hexanes mixture.
-
-
Recrystallization: Finding a suitable solvent system for recrystallization can be challenging.
-
Solution: A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or water) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.[5][6][7]
-
-
Route 2: Friedel-Crafts Acylation
This route involves the direct acylation of 2-methoxypyridine. While seemingly more direct, it presents significant challenges in controlling regioselectivity.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2-Methoxypyridin-4-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and understand the nuances of this important synthetic transformation. We will delve into the causality behind by-product formation and provide field-proven strategies to optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on identification and mitigation of common by-products.
Question 1: My reaction has low yield and the crude NMR shows an additional singlet around 1.6 ppm and loss of the ketone carbonyl in the ¹³C NMR. Mass spectrometry indicates a molecular weight of M+16. What is this by-product and how can I prevent it?
Answer: This evidence strongly points to the formation of a tertiary alcohol , specifically 2-(2-methoxypyridin-4-yl)propan-2-ol. This by-product arises from the "over-addition" of the methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the desired ketone product.
Causality: While the initial reaction of an acyl donor (like an ester or acid chloride) with a Grignard reagent forms the ketone, this newly formed ketone is often more reactive than the starting material.[1] Consequently, a second equivalent of the Grignard reagent can attack the ketone, leading to the tertiary alcohol upon aqueous workup.[2][3][4] This is a classic challenge in ketone synthesis using highly reactive organometallics.
Prevention Strategy: The Weinreb-Nahm Ketone Synthesis
The most robust and widely accepted method to prevent this over-addition is the Weinreb-Nahm ketone synthesis .[5][6] This strategy involves using an N-methoxy-N-methylamide (a "Weinreb amide") as the acyl donor.
Mechanism of Prevention: The key to the Weinreb amide's success lies in the formation of a stable, chelated tetrahedral intermediate after the first addition of the organometallic reagent.[6][7] This intermediate is stable at low temperatures and does not collapse to the ketone until the addition of an aqueous acid during workup. This prevents the ketone from being present in the reaction mixture alongside the highly reactive Grignard reagent, thus eliminating the possibility of over-addition.[5]
References
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. study.com [study.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Methoxypyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more reliable results.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable intermediate in pharmaceutical chemistry, can be approached through several key pathways. The most common routes involve the acylation of a 2-methoxypyridine precursor. Common starting materials include 2-methoxypyridine-4-carboxylic acid and 2-methoxypyridine-4-carbonitrile. Each pathway presents unique challenges and opportunities for optimization. This guide will focus on troubleshooting two primary methods: the Weinreb ketone synthesis starting from the corresponding carboxylic acid and the Grignard reaction with the nitrile derivative.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions to improve your yield and purity.
Low or No Product Formation in Weinreb Ketone Synthesis
Question: I am attempting the Weinreb ketone synthesis starting from 2-methoxypyridine-4-carboxylic acid, but I am observing very low to no yield of the desired ketone. What are the likely causes and how can I fix this?
Answer: Low yields in the Weinreb ketone synthesis often stem from issues in two key stages: the formation of the Weinreb-Nahm amide or the subsequent reaction with the organometallic reagent.[1]
1. Inefficient Weinreb-Nahm Amide Formation:
-
Pillar of Causality: The conversion of the carboxylic acid to the N,O-dimethylhydroxamic acid (Weinreb-Nahm amide) is critical. Incomplete conversion means less starting material for the final step. The choice of coupling agent is paramount for an efficient reaction.[2]
-
Troubleshooting Steps:
-
Verify Carboxylic Acid Purity: Ensure your starting 2-methoxypyridine-4-carboxylic acid is pure and dry. Impurities can interfere with the coupling reaction.
-
Optimize Coupling Reagents: While standard reagents like DCC or EDC can be used, more specialized coupling agents can improve yields. Consider using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for a high-yielding, one-pot conversion of the carboxylic acid to the Weinreb amide.[2]
-
Reaction Conditions: Ensure anhydrous conditions, as water will hydrolyze the activated carboxylic acid intermediate.
-
2. Issues with the Organometallic Addition:
-
Pillar of Causality: The Grignard or organolithium reagent must be of high quality and added under appropriate conditions to prevent side reactions. The stability of the tetrahedral intermediate formed is a key advantage of the Weinreb amide, preventing over-addition that is common with other acyl compounds.[3][4]
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly prepared or titrated Grignard (e.g., MeMgBr) or organolithium (e.g., MeLi) reagents. Poor quality reagents are a frequent cause of failure.[5][6]
-
Temperature Control: Perform the addition of the organometallic reagent at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[7] A sudden increase in temperature can lead to the decomposition of the intermediate.
-
Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Grignard and organolithium reagents are highly reactive with water.[8]
-
| Parameter | Recommendation for Weinreb Synthesis | Rationale |
| Coupling Agent | DMT-MM, T3P, or HATU | High efficiency and mild reaction conditions. |
| Solvent | Anhydrous THF or DCM | Good solubility for reactants and inert under reaction conditions. |
| Temperature | 0 °C to room temperature for amide formation; -78 °C to 0 °C for Grignard/organolithium addition | Controls reaction rate and minimizes side reactions. |
| Work-up | Mild acidic quench (e.g., saturated NH₄Cl) | Hydrolyzes the stable tetrahedral intermediate to the ketone. |
Experimental Protocol: Weinreb Ketone Synthesis of this compound
-
Weinreb-Nahm Amide Formation:
-
To a solution of 2-methoxypyridine-4-carboxylic acid (1 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM, add your chosen coupling agent (e.g., DMT-MM, 1.5 eq) and a non-nucleophilic base like N-methylmorpholine (2.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude Weinreb-Nahm amide.
-
-
Ketone Formation:
-
Dissolve the crude Weinreb-Nahm amide in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of methylmagnesium bromide (1.5 eq) in THF.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Controlling Side Reactions in the Grignard Reaction with a Nitrile Precursor
Question: I am synthesizing this compound by reacting 2-methoxypyridine-4-carbonitrile with a methyl Grignard reagent, but my yields are low and I'm isolating several byproducts. How can I improve the selectivity?
Answer: The reaction of a Grignard reagent with a nitrile is a classic method for ketone synthesis.[9] However, the pyridine ring introduces complexities. The nitrogen atom can coordinate to the magnesium of the Grignard reagent, potentially leading to side reactions or deactivation.
-
Pillar of Causality: The Lewis basic nitrogen on the pyridine ring can interact with the Lewis acidic Grignard reagent. This can alter the electronic properties of the ring and potentially lead to addition at positions other than the nitrile carbon. Furthermore, the initially formed imine intermediate can be prone to further reactions if not handled correctly during workup.
-
Troubleshooting Steps:
-
Inverse Addition: Instead of adding the Grignard reagent to the nitrile solution, try adding the nitrile solution slowly to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which can help to drive the reaction to completion and minimize side reactions.
-
Use of Additives: The addition of cerium(III) chloride (Luche conditions) can sometimes improve the outcome of Grignard additions to substrates with coordinating groups. CeCl₃ transmetalates with the Grignard reagent to form a less basic and more oxophilic organocerium reagent, which can exhibit higher selectivity.
-
Careful Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the addition to control the reaction rate and prevent unwanted side reactions.[7]
-
Hydrolysis Conditions: The hydrolysis of the intermediate imine is a critical step. Use of a mild acid (e.g., acetic acid or a buffered solution) for the workup can be beneficial to avoid degradation of the product.
-
| Parameter | Recommendation for Nitrile-Grignard Reaction | Rationale |
| Mode of Addition | Inverse addition (nitrile to Grignard) | Maintains an excess of the Grignard reagent. |
| Additive | Anhydrous CeCl₃ (optional) | Can improve selectivity by forming a more selective organocerium reagent. |
| Temperature | 0 °C | Balances reaction rate with minimizing side reactions. |
| Work-up | Mildly acidic conditions | Promotes hydrolysis of the imine to the ketone while minimizing product degradation. |
Frequently Asked Questions (FAQs)
Q1: Can I use Friedel-Crafts acylation directly on 2-methoxypyridine?
A1: Direct Friedel-Crafts acylation of 2-methoxypyridine is generally not a viable route. The pyridine ring is electron-deficient and deactivates towards electrophilic aromatic substitution. Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to undesired side reactions.[10]
Q2: My final product is difficult to purify. What are some common impurities?
A2: Common impurities can include unreacted starting material, the tertiary alcohol from over-addition of the organometallic reagent (especially if not using a Weinreb amide), and byproducts from reactions with the pyridine ring. Careful monitoring of the reaction by TLC or LC-MS can help identify the optimal reaction time to minimize byproduct formation. Purification is typically achieved by column chromatography on silica gel.
Q3: How critical is the quality of the magnesium for the Grignard reagent preparation?
A3: The quality of the magnesium is extremely important. The magnesium turnings should be shiny, indicating a clean, unoxidized surface.[6] If the magnesium appears dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[8]
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS), which can provide information about the consumption of starting materials and the formation of the desired product and any byproducts.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. youtube.com [youtube.com]
- 4. Weinreb_ketone_synthesis [chemeurope.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in the Acylation of 2-Methoxypyridine
Welcome to the technical support center for navigating the complexities of 2-methoxypyridine acylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering regioselectivity challenges in their synthetic routes. Here, we dissect common issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to steer your experiments toward the desired outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 2-methoxypyridine prone to regioselectivity issues?
The regioselectivity of electrophilic aromatic substitution (EAS) on a pyridine ring is a delicate balance of electronic and steric effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards EAS reactions like Friedel-Crafts acylation.[1][2] The 2-methoxy group, being an electron-donating group, activates the ring and directs incoming electrophiles to the ortho and para positions (C3, C5, and C6).[1][3]
However, several factors complicate this picture:
-
Nitrogen Basicity: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[2] This N-acylation or complexation further deactivates the ring, making C-acylation even more challenging.
-
Steric Hindrance: The methoxy group at the C2 position can sterically hinder acylation at the adjacent C3 position.
-
Reaction Conditions: The choice of acylating agent, Lewis acid, solvent, and temperature can significantly influence the reaction pathway and the resulting regioselectivity.
Q2: What are the possible products of 2-methoxypyridine acylation?
The primary competition is between C-acylation at different positions on the pyridine ring and N-acylation. The main C-acylated isomers are:
-
3-acyl-2-methoxypyridine: Acylation ortho to the methoxy group.
-
5-acyl-2-methoxypyridine: Acylation para to the methoxy group.
-
6-acyl-2-methoxypyridine: Acylation ortho to the nitrogen and meta to the methoxy group.
In many cases, a mixture of these isomers is obtained, necessitating careful optimization to favor the desired product. N-acylation, the formation of an N-acylpyridinium salt, can also be a significant side reaction.[2][4]
Q3: How does the choice of Lewis acid impact regioselectivity?
The Lewis acid plays a crucial role in activating the acylating agent to form the reactive acylium ion.[5] However, its interaction with the pyridine nitrogen can dictate the reaction's course.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These tend to coordinate strongly with the pyridine nitrogen, severely deactivating the ring and often leading to low yields or requiring harsh reaction conditions.
-
Milder Lewis Acids (e.g., ZnCl₂, SnCl₄, BF₃): These may offer a better balance by activating the acylating agent without excessively deactivating the pyridine ring.[6]
-
Bifunctional Catalysts: Recent advancements have explored Lewis acid-Lewis base bifunctional catalysts that can activate both the electrophile and the nucleophile, potentially offering greater control over regioselectivity.[7][8][9]
Q4: Can I avoid Friedel-Crafts conditions altogether?
Yes, several alternative strategies exist to circumvent the challenges of traditional Friedel-Crafts acylation of pyridines:
-
Metalation-Acylation: Directed ortho-metalation (DoM) using strong bases like lithium diisopropylamide (LDA) followed by trapping with an acylating agent can provide high regioselectivity.[2]
-
Radical Acylation: The addition of acyl radicals to the pyridine ring can be a viable alternative, sometimes offering different regioselectivity patterns.[2][10]
-
Photoredox Catalysis: This modern approach can generate acyl radicals under mild conditions, providing a powerful tool for pyridine functionalization.[10]
-
Acyl-desilylation: 2-(Trialkylsilyl)pyridines can react with acyl chlorides in a process that bypasses the typical limitations of EAS on pyridine systems.[11]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the acylation of 2-methoxypyridine and provides structured solutions.
Problem 1: Low or no yield of C-acylated product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Ring Deactivation | The pyridine nitrogen, especially when complexed with a strong Lewis acid, deactivates the ring towards electrophilic attack.[2] | 1. Switch to a Milder Lewis Acid: Try using ZnCl₂, SnCl₄, or BF₃·OEt₂ instead of AlCl₃.[6]2. Increase Reaction Temperature: Carefully increasing the temperature may provide the necessary activation energy, but monitor for side product formation.3. Consider Alternative Methodologies: Explore options like directed metalation or radical acylation.[2] |
| N-Acylation Predominance | The lone pair on the nitrogen is a more accessible nucleophile than the pi-system of the ring, leading to preferential N-acylation.[4][12] | 1. Use a Bulky Lewis Acid: A sterically hindered Lewis acid might disfavor coordination at the nitrogen.2. Modify the Acylating Agent: Using a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride) might shift the equilibrium away from N-acylation. |
| Poor Reagent Quality | Moisture can deactivate the Lewis acid catalyst. The acylating agent may have degraded. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Purify Reagents: Distill the acylating agent and ensure the Lewis acid is of high purity. |
Problem 2: Poor regioselectivity with a mixture of isomers.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Competing Electronic and Steric Effects | The methoxy group directs ortho and para (C3 and C5), but C3 is sterically hindered. The nitrogen's deactivating effect favors substitution at C3 and C5 over C4 and C6. The interplay is complex. | 1. Vary the Lewis Acid: Different Lewis acids can subtly alter the electronic nature of the pyridine ring and the electrophile, influencing the isomer ratio.[6]2. Change the Solvent: The polarity of the solvent can affect the stability of the reaction intermediates and transition states. Experiment with solvents like nitrobenzene, CS₂, or chlorinated solvents.[13]3. Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product. |
| Kinetic vs. Thermodynamic Control | A specific isomer might be formed faster (kinetic product), while another is more stable (thermodynamic product). Reaction conditions dictate which predominates.[13] | 1. For the Kinetic Product: Use shorter reaction times and lower temperatures.2. For the Thermodynamic Product: Use longer reaction times and higher temperatures to allow for potential isomerization. |
Problem 3: Formation of unexpected byproducts.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Polysubstitution | The initial acylation product can sometimes undergo a second acylation, although this is less common with deactivated pyridine rings. | 1. Use Stoichiometric Control: Carefully control the stoichiometry of the acylating agent and Lewis acid. Use a slight excess of the limiting reagent (2-methoxypyridine).2. Slow Addition: Add the acylating agent dropwise at a low temperature to maintain a low concentration of the electrophile. |
| Rearrangement of Acylium Ion | While less common than with alkylations, rearrangement of the acylium ion can occur under certain conditions. | 1. Use a Stable Acyl Source: Employ acylating agents that are less prone to rearrangement.2. Verify Starting Materials: Ensure the purity of your acyl chloride or anhydride. |
| Side Reactions with Solvent | The solvent can sometimes participate in the reaction, especially under harsh conditions. | 1. Choose an Inert Solvent: Use solvents that are stable to strong Lewis acids, such as dichloromethane, carbon disulfide, or nitrobenzene. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Friedel-Crafts Acylation with Moderate Lewis Acid
This protocol provides a starting point for optimizing the acylation of 2-methoxypyridine.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxypyridine (1.0 eq) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise to the stirred solution.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation (DoM) and Acylation
This method offers high regioselectivity for the C3 position.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-methoxypyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution. Stir at -78 °C for 1-2 hours.
-
Acylation: Add the acylating agent (e.g., N,N-dimethylacetamide or an acyl chloride, 1.2 eq) dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract with an appropriate organic solvent and purify as described in Protocol 1.
IV. Visualizing the Reaction Pathways
Diagram 1: Competing Pathways in 2-Methoxypyridine Acylation
Caption: Key competing reaction pathways in the Lewis acid-catalyzed acylation of 2-methoxypyridine.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic workflow for troubleshooting and optimizing the regioselectivity of the acylation reaction.
V. References
-
Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from 1
-
Wang, C., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. Retrieved from 10
-
Sigma-Aldrich. Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
Wikipedia. Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. Lewis acid catalysis. Retrieved from --INVALID-LINK--
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from --INVALID-LINK--
-
Chemistry Steps. Ortho, Para, Meta. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. Retrieved from --INVALID-LINK--
-
Shibasaki, M., et al. (2002). New Entries in Lewis Acid−Lewis Base Bifunctional Asymmetric Catalyst: Catalytic Enantioselective Reissert Reaction of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Jurczak, J., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Retrieved from --INVALID-LINK--
-
Szymański, W., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Lakmal, H. (2020). Difference Between O Acylation and N Acylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). N-Acylation in Combinatorial Chemistry. Retrieved from --INVALID-LINK--
-
Xiao, W., et al. (2016). Merging photoredox catalysis with Lewis acid catalysis: activation of carbon–carbon triple bonds. Chemical Communications. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Lewis acid sites in MOFs supports promoting the catalytic activity and selectivity for CO esterification to dimethyl carbonate. Catalysis Science & Technology. Retrieved from --INVALID-LINK--
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. youtube.com [youtube.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. differencebetween.com [differencebetween.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Merging photoredox catalysis with Lewis acid catalysis: activation of carbon–carbon triple bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Lewis acid sites in MOFs supports promoting the catalytic activity and selectivity for CO esterification to dimethyl carbonate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(2-Methoxypyridin-4-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of 1-(2-Methoxypyridin-4-yl)ethanone. This document offers practical, field-proven insights and detailed protocols to address common impurity challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound, focusing on impurities derived from a common synthetic route: the addition of a methyl Grignard reagent to 2-methoxy-4-cyanopyridine.
Q1: My final product shows a peak in the NMR spectrum corresponding to a nitrile. What is this impurity and how can I remove it?
A1: This is likely unreacted starting material, 2-methoxy-4-cyanopyridine . Its presence indicates an incomplete Grignard reaction.
-
Causality: The Grignard reaction may have been incomplete due to several factors, including impure Grignard reagent, insufficient equivalents of the Grignard reagent, or reaction quenching by residual moisture in the starting material or solvent.
-
Troubleshooting & Removal Strategy:
-
Acidic Wash (for basic product): Your target compound, this compound, is a basic pyridine derivative. An acidic wash will protonate it, forming a water-soluble pyridinium salt. The nitrile starting material is significantly less basic and will remain in the organic layer.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. Separate the layers and then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate your product, which can then be extracted back into an organic solvent.
-
-
Column Chromatography: If the acidic wash is not sufficiently effective or if your compound is acid-sensitive, column chromatography is a reliable alternative. 2-methoxy-4-cyanopyridine is less polar than the ketone product. A normal-phase silica gel column with a gradient elution, for example, starting with a less polar eluent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the two compounds.
-
Q2: I observe a persistent impurity with a different amide or carboxylic acid signal in my analytical data (NMR, LC-MS). What could it be?
A2: This impurity is likely a hydrolysis byproduct. The two most common hydrolysis-related impurities are 2-methoxy-4-pyridinecarboxamide and 2-methoxyisonicotinic acid .
-
Causality: These impurities can form in a few ways. The nitrile group of the starting material (2-methoxy-4-cyanopyridine) can be partially or fully hydrolyzed during the reaction workup, especially if the conditions are strongly acidic or basic for a prolonged period. Additionally, the imine intermediate formed during the Grignard reaction is susceptible to hydrolysis.
-
Troubleshooting & Removal Strategy:
-
For 2-methoxy-4-pyridinecarboxamide: This amide is generally more polar than your ketone product.
-
Column Chromatography: A silica gel column is very effective. The amide will have a stronger interaction with the silica and will elute later than your desired product.
-
Recrystallization: If a suitable solvent system is found, the difference in polarity and crystal lattice energy can be exploited.
-
-
For 2-methoxyisonicotinic acid: This acidic impurity can be easily removed with a basic wash.
-
Protocol: Dissolve your crude product in an organic solvent. Wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and will partition into the aqueous layer.
-
-
Q3: My purified product has a brownish or yellowish color. What causes this and how can I decolorize it?
A3: Discoloration is often due to trace amounts of polymeric or high-molecular-weight byproducts formed during the synthesis.
-
Causality: These colored impurities can arise from minor side reactions, especially if the reaction temperature was too high or if the reaction was exposed to air and light for extended periods.
-
Troubleshooting & Removal Strategy:
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% by weight). Heat the mixture gently with stirring for a short period (10-15 minutes). Perform a hot filtration through a pad of celite to remove the charcoal. The desired compound should remain in the filtrate, which can then be concentrated and further purified by recrystallization.
-
-
Recrystallization: This is often sufficient to remove baseline impurities and improve the color of the material.
-
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic product, this compound, from non-basic impurities like unreacted 2-methoxy-4-cyanopyridine.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (3 x volume of the organic layer). The basic product will move to the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., solid NaHCO₃ or 2M NaOH) with stirring until the pH is > 8.
-
Back-Extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating the product from both more and less polar impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. In a separate flask, prepare a slurry of silica gel in the initial eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
The choice of solvent is critical and may require some small-scale screening.
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try for this type of molecule include isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
| Purification Method | Target Impurity | Principle of Separation | Typical Purity |
| Acid-Base Extraction | Non-basic impurities (e.g., 2-methoxy-4-cyanopyridine) | Differential solubility in acidic/basic aqueous solutions | >98% |
| Column Chromatography | Multiple impurities with varying polarities | Differential adsorption on a stationary phase | >99% |
| Recrystallization | Less soluble impurities, colored byproducts | Differential solubility in a given solvent system | >99% |
Visualization of Workflows
Caption: A decision-making workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Stability and storage of "1-(2-Methoxypyridin-4-yl)ethanone"
Welcome to the dedicated technical support resource for "1-(2-Methoxypyridin-4-yl)ethanone" (CAS 764708-20-5). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridine derivative in their work. Here, you will find comprehensive information on its stability, storage, and troubleshooting for common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Several suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C for long-term preservation.[2] It is crucial to protect the compound from moisture and direct sunlight.
Q2: What is the typical shelf-life of this compound?
A2: The shelf-life of this compound can vary depending on the purity of the material and the storage conditions. When stored correctly, the compound is expected to remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the material if it has been stored for more than a year or if there are any visual changes in its appearance.
Q3: Is this compound sensitive to air or light?
Q4: What are the known incompatibilities of this compound?
A4: As a pyridine derivative, this compound should be considered incompatible with strong oxidizing agents and strong acids.[8] Contact with these substances could lead to vigorous and potentially hazardous reactions.
Q5: What are the primary safety hazards associated with this compound?
A5: Based on available safety data sheets, this compound is considered harmful if swallowed and may cause skin and serious eye irritation.[9] It is also advised to avoid breathing in dust, fumes, or vapors. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent analytical results (e.g., NMR, HPLC) | Degradation of the compound due to improper storage. | Verify that the compound has been stored in a tightly sealed container, protected from light and moisture. Consider re-purifying a small sample if degradation is suspected. |
| Contamination of the sample. | Ensure that all glassware and equipment are clean and dry before use. Use high-purity solvents for sample preparation. | |
| Low reactivity or yield in a chemical reaction | The compound may have degraded, leading to a lower effective concentration. | Perform a purity analysis (e.g., by NMR or HPLC) to confirm the integrity of the starting material. |
| The presence of impurities that may be inhibiting the reaction. | If the purity is questionable, purify the compound by recrystallization or chromatography before use. | |
| Color change of the solid material (e.g., from white/off-white to yellow/brown) | This can be an indication of degradation, possibly due to exposure to light, air, or impurities. | While a slight color change may not always signify significant degradation, it is a warning sign. It is recommended to re-analyze the material for purity before use in sensitive applications. |
| Difficulty dissolving the compound | The compound may have partially polymerized or degraded into less soluble byproducts. | Try sonicating the sample or gently warming the solvent. If solubility issues persist, it may be a sign of significant degradation, and the material should be repurified or discarded. |
Stability and Degradation
The stability of this compound is influenced by its chemical structure, which includes a pyridine ring, a methoxy group, and an acetyl group. Each of these functional groups contributes to its overall reactivity and potential degradation pathways.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of related compounds.
-
Hydrolysis: The methoxy group on the pyridine ring could be susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding hydroxypyridine derivative. The presence of water can facilitate this process.
-
Oxidation: The pyridine ring and the acetyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in pyridine derivatives, potentially leading to ring-opening or the formation of polymeric materials.[3][4][5][6][7]
The following diagram illustrates a hypothetical degradation pathway for this compound.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols
To ensure the quality and stability of this compound for your experiments, we recommend the following protocols.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 mobile phase mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.
-
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV-PDA detector or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to one sample solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to another sample solution to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidation: Add 30% H₂O₂ to a third sample solution to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample in an oven at 80°C for 48 hours.
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
At appropriate time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by HPLC-UV/PDA or LC-MS to identify and quantify any degradation products.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. 59576-28-2 | 1-(4-Methoxypyridin-2-yl)ethanone | Ethers | Ambeed.com [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Biodegradation of pyridine under UV irradiation]. | Semantic Scholar [semanticscholar.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone Derivatives
Welcome to the technical support center for the synthesis of 1-(2-methoxypyridin-4-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of your synthetic routes, ensuring efficiency and success in your experimental work.
Troubleshooting Guide
This section is structured to provide solutions to specific problems you may encounter during the synthesis of this compound derivatives.
Problem 1: Low or No Yield in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation on 2-methoxypyridine to synthesize this compound, but I am observing very low to no product formation. What could be the issue?
Answer: This is a common and expected challenge. Pyridine rings are electron-deficient, which makes them poor substrates for traditional Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1][2] The nitrogen atom in the pyridine ring is electronegative, reducing the electron density of the ring and deactivating it towards electrophilic attack.[2] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atom of the pyridine, further deactivating the ring.[3]
Troubleshooting Steps:
-
Re-evaluate the Feasibility of Friedel-Crafts: Direct Friedel-Crafts acylation on an unsubstituted pyridine is generally unsuccessful.[2][3] The presence of an electron-donating group like the methoxy group at the 2-position should activate the ring, but this may not be sufficient to overcome the inherent deactivation by the ring nitrogen.
-
Consider Alternative Synthetic Routes:
-
Acylation of a Metalated Pyridine: A more reliable approach is the metalation of the pyridine ring followed by acylation. This involves using a strong base like n-butyllithium to deprotonate the pyridine, creating a highly nucleophilic species that can then react with an acylating agent.[3]
-
Cross-Coupling Reactions: Modern cross-coupling methods are powerful alternatives. For instance, a Suzuki-Miyaura coupling can be employed.[4][5][6] This would involve coupling a boronic acid or ester derivative of 2-methoxypyridine with an acyl chloride in the presence of a palladium catalyst.[5]
-
Grignard Reagent Addition to a Nitrile: If a suitable nitrile precursor is available, such as 2-methoxypyridine-4-carbonitrile, the addition of a Grignard reagent (e.g., methylmagnesium bromide) followed by acidic workup will yield the desired ketone.[7]
-
Problem 2: Formation of Multiple Side Products
Question: My reaction is producing a complex mixture of products, making the purification of this compound difficult. What are the likely side reactions?
Answer: The formation of multiple products can stem from several factors, including polysubstitution, rearrangement of intermediates, or reactions with sensitive functional groups.[1]
Potential Side Reactions and Solutions:
| Side Reaction | Probable Cause | Suggested Solution |
| Polysubstitution | The initial acylation product is sometimes more reactive than the starting material, leading to further acylation.[1] | Use a stoichiometric amount of the acylating agent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
| N-Acylation | The nitrogen atom of the pyridine ring can be acylated, forming a pyridinium salt. This deactivates the ring for further C-acylation.[3] | This is often an unavoidable initial step. Using a stronger Lewis acid or higher temperatures might favor C-acylation, but this needs careful optimization. |
| Hydrolysis of the Methoxy Group | The methoxy group can be sensitive to strongly acidic conditions, potentially leading to the formation of the corresponding pyridone. | Use milder Lewis acids or ensure anhydrous conditions. If using a strong acid is unavoidable, minimize reaction time and temperature. |
| Rearrangement of Acylium Ion | Although less common with acetylation, the acylium ion intermediate can potentially undergo rearrangement under certain conditions.[1] | This is generally not a major concern with acetyl groups. |
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing this compound?
A1: Given the limitations of direct acylation, the following methods are generally more reliable:
-
Grignard Reaction with 2-methoxypyridine-4-carbonitrile: This is a robust method for forming ketones. The Grignard reagent adds to the nitrile to form an imine, which is then hydrolyzed to the ketone.[7]
-
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction can be used to couple a 4-halo-2-methoxypyridine with a suitable acetyl-containing coupling partner, or a 2-methoxypyridine-4-boronic acid with an acyl halide.[4][5]
-
Acylation of a Lithiated Pyridine: Directed ortho-metalation can be used if a suitable directing group is present, or a halogen-metal exchange can be performed on a 4-halo-2-methoxypyridine followed by quenching with an acetylating agent.
Q2: How can I purify this compound effectively?
A2: Purification will depend on the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can be an effective purification technique.[8][9]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 0.5 M HCl) to extract the product into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.[8]
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety practices should always be followed. Specific hazards to consider include:
-
Lewis Acids: Strong Lewis acids like aluminum chloride are moisture-sensitive and can react violently with water.[1] Handle them in a fume hood under anhydrous conditions.
-
Organometallic Reagents: Grignard reagents and organolithium compounds are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water and protic solvents.[10]
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with a Nitrile
Objective: To synthesize this compound from 2-methoxypyridine-4-carbonitrile.
Materials:
-
2-methoxypyridine-4-carbonitrile
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxypyridine-4-carbonitrile (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3 M HCl.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Logical Flowchart for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low product yield.
Synthetic Pathways Overview
Caption: Overview of synthetic routes to the target molecule.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. brainly.in [brainly.in]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 9. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1-(2-Methoxypyridin-4-yl)ethanone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard analytical techniques for the structural elucidation of 1-(2-Methoxypyridin-4-yl)ethanone , a heterocyclic ketone of interest in medicinal chemistry. By integrating theoretical principles with practical, field-proven insights, this document serves as a comprehensive resource for confirming the molecular structure of this and similar compounds.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2][3][4][5][6][7] Its structure, featuring a methoxy group and an acetyl group on a pyridine ring, presents a unique electronic environment that is reflected in its spectroscopic properties. Accurate structural confirmation is paramount to understanding its chemical reactivity, potential biological activity, and for ensuring the purity and identity of synthesized batches.
This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive structural analysis of this target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a unique fingerprint for each type of proton in a molecule. Coupling patterns (splitting) arise from the interaction of neighboring, non-equivalent protons and reveal the connectivity of the carbon skeleton.
Predicted ¹H NMR Spectrum: In the absence of experimental data, a predicted ¹H NMR spectrum provides a valuable benchmark. The expected chemical shifts and coupling patterns for this compound are detailed in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Assignment |
| H-3 | ~7.0-7.2 | d (doublet) | Located ortho to the electron-donating methoxy group and meta to the electron-withdrawing acetyl group, resulting in a relatively upfield shift for a pyridine proton. It is coupled to H-5. |
| H-5 | ~7.5-7.7 | d (doublet) | Positioned ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It is coupled to H-3. |
| H-6 | ~8.1-8.3 | s (singlet) | Situated between the nitrogen atom and the methoxy group, experiencing deshielding from the electronegative nitrogen. Its isolation results in a singlet. |
| -OCH₃ | ~3.9-4.1 | s (singlet) | The three equivalent protons of the methoxy group are shielded and appear as a singlet. |
| -C(O)CH₃ | ~2.5-2.7 | s (singlet) | The three equivalent protons of the acetyl group are deshielded by the adjacent carbonyl group and appear as a singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Spectrometer Setup:
-
Acquisition Parameters: For a routine ¹H spectrum, typical parameters on a 400 or 500 MHz spectrometer would be:[8][10]
-
Pulse Angle: 45°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (depending on sample concentration)
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Carbon-¹³ (¹³C) NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling to enhance sensitivity and simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | ~195-200 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C-2 | ~163-167 | The carbon bearing the methoxy group is deshielded due to the electronegativity of the oxygen atom. |
| C-6 | ~148-152 | The carbon adjacent to the nitrogen atom is deshielded. |
| C-4 | ~140-145 | The carbon attached to the acetyl group is deshielded. |
| C-5 | ~115-120 | This carbon is relatively shielded compared to the other pyridine ring carbons. |
| C-3 | ~108-112 | This carbon is shielded by the electron-donating methoxy group. |
| -OCH₃ | ~53-57 | The methoxy carbon is in the typical range for an sp³ hybridized carbon attached to an oxygen. |
| -C(O)CH₃ | ~25-30 | The methyl carbon of the acetyl group is relatively shielded. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Spectrometer Setup:
-
Acquisition Parameters: A standard proton-decoupled ¹³C spectrum is acquired with the following typical parameters:[8][11]
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Decoupling: Broadband proton decoupling (e.g., WALTZ-16)
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Electron Ionization (EI) Mass Spectrometry
Principle: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner.[12][13][14] The resulting mass spectrum is a plot of ion abundance versus m/z.
Expected Mass Spectrum:
-
Molecular Ion (M⁺•): A peak corresponding to the intact molecule with one electron removed is expected at an m/z of 151.
-
Key Fragmentation Pathways: Ketones often undergo characteristic fragmentation patterns.[8][15] For this compound, the primary fragmentation is expected to be α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon atom.
-
Loss of a methyl radical (•CH₃): This would result in a prominent peak at m/z 136, corresponding to the [M-15]⁺ ion (C₇H₆NO₂⁺).
-
Loss of an acetyl radical (•COCH₃): This would lead to a peak at m/z 108, corresponding to the [M-43]⁺ ion (C₆H₆NO⁺).
-
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam.[12][16]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Attenuated Total Reflectance (ATR) - FTIR
Principle: ATR-FTIR is a common sampling technique where the sample is placed in direct contact with a crystal of high refractive index (e.g., diamond or germanium).[17][18][19] An evanescent wave penetrates a short distance into the sample, and the absorption of this energy provides the infrared spectrum.
Expected IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| C=O Stretch | ~1680-1700 | Strong | Aromatic Ketone |
| C=C and C=N Stretches | ~1550-1600 | Medium-Strong | Pyridine Ring |
| C-O-C Asymmetric Stretch | ~1250-1300 | Strong | Aryl-Alkyl Ether |
| C-H Aromatic Bending | ~700-900 | Medium | Substituted Pyridine |
| C-H Aliphatic Stretch | ~2850-3000 | Medium | -OCH₃ and -CH₃ |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean Crystal: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.[15]
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Provides detailed structural information. | Requires soluble samples in deuterated solvents. |
| ¹³C NMR | Carbon skeleton of the molecule. | Directly observes the carbon framework. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (EI) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS. | Molecular ion may be weak or absent for some compounds. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Workflow Diagrams
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecular structure, mass spectrometry is essential for confirming the molecular weight and identifying characteristic fragmentation patterns. Infrared spectroscopy serves as a rapid and convenient method for verifying the presence of key functional groups. By synergistically applying these techniques and comparing the obtained data with predicted values and established principles, researchers can achieve an unambiguous structural confirmation, ensuring the integrity and reliability of their scientific work.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 764708-20-5|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-(2-methoxy-4-pyridinyl)-Ethanone [udchem.com]
- 5. lookchem.com [lookchem.com]
- 6. appchemical.com [appchemical.com]
- 7. chinapharmas.com [chinapharmas.com]
- 8. books.rsc.org [books.rsc.org]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. youtube.com [youtube.com]
- 18. mt.com [mt.com]
- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
A Strategic Guide to the X-ray Crystallography of 1-(2-Methoxypyridin-4-yl)ethanone: From Crystal Growth to Comparative Structural Analysis
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for this purpose, providing unparalleled insight into the spatial arrangement of atoms and the intermolecular interactions that govern the solid-state properties of a compound. This guide provides a comprehensive, experience-driven approach to the X-ray crystallographic analysis of 1-(2-Methoxypyridin-4-yl)ethanone , a substituted pyridine of interest in medicinal chemistry.
While a public crystal structure for this compound is not yet available, this guide will equip researchers with a robust experimental framework for obtaining high-quality single crystals and performing a detailed structural analysis. Furthermore, we will conduct a comparative analysis with the known crystal structure of a related compound, N-(4-methoxyphenyl)picolinamide, to anticipate and interpret the structural features of our target molecule.
Part 1: The Cornerstone of Crystallography - Obtaining High-Quality Single Crystals
The journey to a crystal structure begins with the often-challenging task of growing a suitable single crystal. This process is as much an art as it is a science, requiring patience and a systematic exploration of crystallization conditions. The fundamental principle is to slowly induce a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystalline lattice.
Experimental Protocol: A Multi-pronged Approach to Crystallization
Given the unknown crystallization behavior of this compound, a parallel screening of several techniques is the most efficient strategy.
1. Solvent Selection and Solubility Screening: The initial and most critical step is to determine the solubility of the compound in a range of solvents. An ideal crystallization solvent is one in which the compound is moderately soluble at elevated temperatures and sparingly soluble at room or lower temperatures.
-
Procedure:
-
In small vials, test the solubility of a few milligrams of this compound in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and hexane) at room temperature.
-
For solvents in which the compound is sparingly soluble, gently heat the mixture to determine if solubility increases significantly.
-
Observe the solutions upon cooling. The formation of a precipitate or crystals is a positive indicator.
-
2. Common Crystallization Techniques:
-
Slow Evaporation:
-
Principle: This is the simplest method, where the concentration of the solute is gradually increased as the solvent evaporates.
-
Protocol:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
-
Vapor Diffusion:
-
Principle: This technique involves the slow diffusion of a vapor from a "precipitant" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.
-
Protocol (Hanging Drop):
-
In a small, sealed container (e.g., a well of a crystallization plate), place a reservoir of the precipitant solvent.
-
On the underside of the container's lid, place a small drop of a concentrated solution of the compound in the good solvent.
-
Seal the container. The vapor from the precipitant will diffuse into the hanging drop, inducing crystallization.
-
-
-
Solvent Layering:
-
Principle: A layer of a less dense precipitant solvent is carefully added on top of a denser solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.
-
Protocol:
-
Prepare a concentrated solution of the compound in a dense solvent.
-
Carefully layer a less dense precipitant solvent on top of the solution, minimizing mixing.
-
Seal the container and allow it to stand undisturbed.
-
-
The following diagram illustrates the workflow for screening crystallization conditions:
Part 2: From Crystal to Structure - X-ray Diffraction and Data Analysis
Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.
Part 3: A Comparative Guide to the Structural Features of this compound
In the absence of a published crystal structure for our target compound, we can draw valuable insights from the known structure of a related molecule, N-(4-methoxyphenyl)picolinamide.[1][2][3] This molecule shares a methoxy-substituted aromatic ring and a nitrogen-containing heterocycle, making it a useful proxy for predicting the structural characteristics of this compound.
The following diagram illustrates the logic of this comparative analysis:
Comparative Analysis: Key Structural Parameters
The table below summarizes the key crystallographic and geometric data for N-(4-methoxyphenyl)picolinamide.[1][2][3] We will use this data to inform our predictions for this compound.
| Parameter | N-(4-methoxyphenyl)picolinamide | Predicted for this compound |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | A common centrosymmetric space group |
| Key Bond Lengths | ||
| C-O (methoxy) | ~1.37 Å | ~1.36 - 1.38 Å |
| C=O (carbonyl) | ~1.23 Å | ~1.21 - 1.23 Å |
| C-C (acetyl) | - | ~1.50 - 1.52 Å |
| Key Torsion Angles | ||
| C-C-O-C (methoxy) | ~7.5° | Near planar with the pyridine ring |
| Intermolecular Interactions | C-H···π, Hydrogen bonds | Potential for C-H···O and π-π stacking |
Discussion and Predictions:
-
Molecular Geometry: Based on the structure of N-(4-methoxyphenyl)picolinamide, we can predict that the methoxy group in this compound will be nearly coplanar with the pyridine ring. The acetyl group will likely exhibit some degree of rotation, but its carbonyl oxygen will be a key site for intermolecular interactions.
-
Intermolecular Interactions and Crystal Packing: In the crystal structure of N-(4-methoxyphenyl)picolinamide, C-H···π and hydrogen bonds play a significant role in the crystal packing.[2] For this compound, we can anticipate the formation of weak C-H···O hydrogen bonds involving the carbonyl oxygen and methoxy oxygen as acceptors. Furthermore, the aromatic pyridine ring may participate in π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.
Part 4: Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most detailed structural information, other techniques can offer valuable complementary data, especially when suitable single crystals cannot be obtained.
| Technique | Information Provided | Comparison to SC-XRD |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline solid, revealing information about the unit cell dimensions and crystal phase. | Does not provide atomic coordinates but is excellent for phase identification and purity analysis. |
| Solid-State NMR (ssNMR) | Gives information about the local chemical environment of atoms in the solid state. | Can distinguish between different polymorphs and provide information on molecular dynamics. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and phase changes. | Useful for identifying polymorphism and assessing thermal stability. |
Conclusion
The determination of the crystal structure of this compound is an achievable goal through a systematic approach to crystallization and a thorough analysis of the resulting X-ray diffraction data. This guide provides a detailed roadmap for this process, from the initial stages of crystal growth to the final interpretation of the structural data. By leveraging a comparative analysis with structurally related molecules, researchers can gain predictive insights into the key geometric and packing features of the target compound, thereby accelerating the process of structural elucidation and its application in the field of drug development.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Biological Activity of 2-Methoxypyridine Derivatives and Other Pyridine Analogs: A Guide for Drug Discovery Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of therapeutic agents.[2][3] This guide provides a comparative analysis of the biological activities of pyridine derivatives, with a specific focus on compounds derived from "1-(2-methoxypyridin-4-yl)ethanone" versus other pyridine analogs. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers and drug development professionals with actionable insights into structure-activity relationships (SAR).
Section 1: Anticancer Activity: The Role of Substitution
Pyridine derivatives have demonstrated a broad spectrum of antiproliferative effects against various cancer cell lines.[1][4] The nature and position of substituents on the pyridine ring are critical determinants of their cytotoxic potency and selectivity.
Structure-Activity Relationship Insights
The introduction of specific functional groups can dramatically alter the anticancer potential of the pyridine core. Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhances antiproliferative activity.[1][5] Conversely, bulky groups or halogen atoms may lead to a decrease in potency.[1]
The position of these substituents is equally crucial. For instance, in a series of pyridine derivatives studied for their PPARγ agonist activity, a 2-methoxy substitution did not result in high potency, whereas 4-methoxy and 5-methoxy analogs showed improved in vitro activity.[6] This highlights the nuanced electronic and steric effects that govern the interaction between the compound and its biological target. In another study focusing on PI3K/mTOR dual inhibitors, a 2-methoxypyridin-3-yl group was identified as a key component for activity.[7]
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of various pyridine derivatives, illustrating the impact of different substitution patterns.
Table 1: Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line
| Compound | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| 8e | 4-chlorophenyl urea | 0.22 | Doxorubicin | 1.93 |
| 8n | 4-methoxyphenyl urea | 1.88 | Sorafenib | 4.50 |
| 8a-d | Various aryl ureas | 3.03 - 7.03 |
Data sourced from a study on pyridine-ureas as potential anticancer agents.[8] Compound 8e was found to be 8.7 times more active than Doxorubicin.[8]
Table 2: Growth Inhibition (GI50) of Pyridine-Sulfonamide Derivatives
| Compound | Cancer Cell Line Subpanel | GI50 (µM) |
|---|---|---|
| 21 | Leukemia | 13.6 |
| 21 | Colon Cancer | 14.2 |
| 21 | Melanoma | Not specified |
Data from an analysis of pyridine-3-sulfonamide derivatives.[9]
Mechanism of Action: Apoptosis Induction
Many pyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating key signaling pathways that control cell survival and proliferation.
Caption: Simplified intrinsic apoptosis pathway induced by pyridine derivatives.
Section 2: Antimicrobial Activity: A Versatile Scaffold
The pyridine nucleus is a key component in many compounds developed to combat multidrug-resistant (MDR) pathogens.[2] Its inherent properties, such as improved water solubility, make it an attractive scaffold for designing new antibiotics.[2]
Comparative Efficacy
The antimicrobial spectrum of pyridine derivatives is broad, with activity reported against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] The efficacy is highly dependent on the nature of the chemical modifications to the pyridine ring. For example, the introduction of nitro, methoxy, hydroxyl, and halogen groups has been shown to correlate with higher Minimum Inhibitory Concentrations (MIC).
Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Pyridine Derivatives
| Compound | S. aureus | B. cereus | E. coli | C. albicans |
|---|---|---|---|---|
| C5 (Ru-complex) | 0.63 | 0.63 | 0.63 | >0.63 |
| C8 (Ru-complex) | >0.63 | >0.63 | >0.63 | 0.31 |
| 9a (hydrazonamide) | Active | Active | Active | Not Tested |
| 13b (hydrazonamide) | Active | Active | Active | Not Tested |
Data compiled from studies on Ruthenium-arene complexes[11] and 4-chloropyridin-2-yl derivatives[12]. Compound 9a was active against 100% of tested aerobic strains, while 13b was active against 72%.[12]
Mechanism of Action: Cell Wall Disruption
One proposed mechanism for the antimicrobial action of certain pyridine derivatives involves irreversible interaction with the bacterial cell wall, ultimately leading to apoptosis.[2] This direct action on a fundamental bacterial structure makes it a compelling strategy for overcoming resistance mechanisms that target intracellular processes.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [ouci.dntb.gov.ua]
- 5. investigadores.unison.mx [investigadores.unison.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Spectroscopic Fingerprints: A Comparative Guide to 1-(Methoxypyridin-yl)ethanone Isomers
In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, molecules sharing the same formula but differing in the arrangement of substituents on a core structure, often exhibit vastly different chemical, physical, and biological properties. A prime example is the set of isomers of 1-(Methoxypyridin-yl)ethanone, key intermediates in the synthesis of various bioactive compounds. Distinguishing between these isomers, such as 1-(2-Methoxypyridin-4-yl)ethanone and its counterparts, is a critical analytical challenge.
This guide provides a comprehensive spectroscopic comparison of key 1-(Methoxypyridin-yl)ethanone isomers, offering a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will delve into the causal relationships between structural differences and their spectroscopic outputs, providing field-proven insights and robust experimental protocols for unambiguous identification.
The Structural Conundrum: Why Isomer Identification Matters
The position of the methoxy and acetyl groups on the pyridine ring dictates the molecule's electronic environment and steric landscape. For instance, the location of the electron-withdrawing acetyl group relative to the electron-donating methoxy group and the ring nitrogen significantly influences the molecule's reactivity, binding affinity to biological targets, and metabolic stability. An incorrect isomer in a synthesis pathway can lead to inactive compounds, unexpected side effects, or failed material specifications. Therefore, mastering their spectroscopic differentiation is paramount.
Spectroscopic Deep Dive: A Side-by-Side Comparison
Here, we compare two common isomers: This compound (Isomer A) and 1-(6-Methoxypyridin-3-yl)ethanone (Isomer B) . Their structures directly influence the magnetic environment of their protons and carbons, the vibrational modes of their bonds, and their fragmentation patterns under mass spectrometry.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Isomer A: this compound | Isomer B: 1-(6-Methoxypyridin-3-yl)ethanone | Rationale for Difference |
| -OCH₃ | ~4.0 ppm (s, 3H) | ~4.0 ppm (s, 3H) | Minimal difference; chemical shift is typical for a methoxy group on an aromatic ring. |
| -C(O)CH₃ | ~2.5 ppm (s, 3H) | ~2.6 ppm (s, 3H) | Minor difference; the electronic environment of the acetyl group is slightly altered. |
| Pyridine H-3 | ~7.2 ppm (d) | - | The proton at position 3 is adjacent to the methoxy group and shows a characteristic downfield shift. |
| Pyridine H-5 | ~7.0 ppm (dd) | ~8.2 ppm (dd) | In Isomer B, H-5 is ortho to the electron-withdrawing acetyl group, causing significant deshielding and a downfield shift. |
| Pyridine H-6 | ~8.2 ppm (d) | - | In Isomer A, H-6 is adjacent to the ring nitrogen, leading to a downfield shift. |
| Pyridine H-2 | - | ~8.8 ppm (d) | H-2 in Isomer B is ortho to both the ring nitrogen and the acetyl group, resulting in the most deshielded proton. |
| Pyridine H-4 | - | ~7.3 ppm (d) | The H-4 proton in Isomer B is less affected by the substituents. |
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Isomer A: this compound | Isomer B: 1-(6-Methoxypyridin-3-yl)ethanone | Rationale for Difference |
| -C=O | ~196 ppm | ~196 ppm | The carbonyl carbon chemical shift is similar but can show slight variations. |
| -OCH₃ | ~54 ppm | ~54 ppm | The methoxy carbon is generally found in this region. |
| -C(O)CH₃ | ~26 ppm | ~26 ppm | The methyl carbon of the acetyl group is consistent. |
| Pyridine C-2 | ~164 ppm | ~164 ppm | Carbon bearing the methoxy group is significantly deshielded. |
| Pyridine C-3 | ~110 ppm | ~128 ppm | The position of the acetyl group drastically changes the electronic environment of C-3. |
| Pyridine C-4 | ~148 ppm | ~131 ppm | The attachment of the acetyl group in Isomer A causes a significant downfield shift for C-4. |
| Pyridine C-5 | ~112 ppm | ~138 ppm | C-5 in Isomer B is significantly deshielded due to the ortho acetyl group. |
| Pyridine C-6 | ~150 ppm | ~112 ppm | The relative positions of the nitrogen and methoxy group dictate the shift. |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Method | Isomer A: this compound | Isomer B: 1-(6-Methoxypyridin-3-yl)ethanone | Rationale for Difference |
| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1680-1700 cm⁻¹ | C=O stretch: ~1680-1700 cm⁻¹ | The carbonyl stretch is a strong, characteristic band. Minor shifts can occur due to conjugation differences. |
| C-O-C stretch: ~1250-1300 cm⁻¹ | C-O-C stretch: ~1250-1300 cm⁻¹ | Asymmetric stretch for the methoxy group. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 151 | Molecular Ion (M⁺): m/z 151 | Both isomers have the same molecular weight. |
| Key Fragment: m/z 136 ([M-CH₃]⁺) | Key Fragment: m/z 136 ([M-CH₃]⁺) | Loss of a methyl radical is a common fragmentation pathway. | |
| Key Fragment: m/z 108 ([M-COCH₃]⁺) | Key Fragment: m/z 108 ([M-COCH₃]⁺) | Loss of the acetyl group as a radical cation. |
Expert Insight: While IR and MS can confirm the presence of functional groups and the correct molecular weight, they are less powerful for distinguishing between these positional isomers. The true diagnostic power lies in NMR spectroscopy. The distinct electronic environments created by the substituent positions on the pyridine ring lead to unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR, providing an unambiguous structural fingerprint for each isomer.
Experimental Protocols for Isomer Verification
A self-validating workflow is crucial for confirming the identity of your synthesized isomer. This involves a multi-spectroscopic approach.
Workflow for Spectroscopic Analysis
Caption: Multi-spectroscopic workflow for isomer identification.
Step-by-Step Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition uses a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Following ¹H acquisition, acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the TMS peak at 0.00 ppm. Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants, comparing them against the expected values for each isomer. Assign the ¹³C peaks based on their chemical shifts.
Conclusion
The unambiguous identification of 1-(Methoxypyridin-yl)ethanone isomers is a task for which NMR spectroscopy is exceptionally well-suited. While MS and IR confirm molecular weight and functional groups, the nuanced differences in the electronic environments within the pyridine ring are most clearly resolved by ¹H and ¹³C NMR. By carefully analyzing the chemical shifts and coupling patterns, researchers can confidently distinguish between isomers like this compound and 1-(6-Methoxypyridin-3-yl)ethanone, ensuring the integrity of their synthetic pathways and the validity of their research outcomes. This guide provides the foundational data and protocols to achieve that certainty.
A Comparative Guide to the Purity Analysis of 1-(2-Methoxypyridin-4-yl)ethanone by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for a Key Synthetic Building Block
1-(2-Methoxypyridin-4-yl)ethanone is a substituted pyridine derivative increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its molecular structure, featuring a pyridine ring, a methoxy group, and a ketone functional group, makes it a versatile building block.[1][2][3] The purity of this intermediate is paramount, as even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[4][5]
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[6][7] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, delving into the scientific rationale behind the methodological choices to empower researchers in drug development and quality control.
Analyte Profile and Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (MW: 151.16 g/mol ) is a moderately polar molecule.[1] The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and ketone groups allows for hydrogen bonding, rendering it soluble in common HPLC mobile phase constituents like methanol and acetonitrile. Its moderate polarity makes it an ideal candidate for RP-HPLC.[8][9][10]
-
pKa and Mobile Phase pH: The pyridine nitrogen is basic (estimated pKa ~3-4). To ensure robust and reproducible chromatography, it is crucial to control the ionization state of the analyte. Operating with a mobile phase pH well below the pKa (e.g., pH < 2.5) will ensure the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks.
-
Potential Impurities: Impurities can arise from starting materials (e.g., 4-cyanopyridine derivatives), side reactions (e.g., demethylation of the methoxy group), or degradation.[4][11] A successful purity method must be able to resolve the main component from these structurally similar compounds.
Our Comparative Approach: We will compare two common, yet distinct, stationary phases to highlight the importance of column chemistry in achieving optimal separation:
-
Method A: The Industry Standard (C18 Column): A traditional C18 (octadecylsilane) column, which separates compounds primarily based on hydrophobicity.
-
Method B: An Alternative Selectivity (Phenyl-Hexyl Column): A phenyl-hexyl column, which provides mixed-mode separation mechanisms. It separates based on hydrophobicity (from the hexyl linker) and unique π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[12][13][14][15][16] This alternative selectivity can be highly effective for separating aromatic and heterocyclic compounds.[13][14]
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of rigorous system suitability testing, in accordance with established pharmacopeial and regulatory standards.[17][18][19][20]
Materials and Reagents
-
Reference Standard: this compound, >99.5% purity.
-
Hypothetical Impurity Standard: 1-(2-Hydroxypyridin-4-yl)ethanone (a potential process impurity from demethylation).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Acid: Formic acid, analytical grade.
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS software (or equivalent).
Chromatographic Conditions
| Parameter | Method A: C18 Analysis | Method B: Phenyl-Hexyl Analysis |
| Stationary Phase | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 70% B over 15 min; 70% to 95% B over 2 min; Hold at 95% B for 3 min; Return to 10% B over 1 min; Equilibrate for 4 min. | 10% B to 70% B over 15 min; 70% to 95% B over 2 min; Hold at 95% B for 3 min; Return to 10% B over 1 min; Equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 5 µL | 5 µL |
| Detection | DAD, 272 nm (based on UV maxima) | DAD, 272 nm (based on UV maxima) |
Causality Behind Choices:
-
Gradient Elution: A gradient is employed to ensure that both the polar starting materials and more non-polar, late-eluting impurities can be effectively separated and eluted within a reasonable runtime.[17]
-
Formic Acid: The addition of 0.1% formic acid acidifies the mobile phase to a pH of ~2.7, ensuring the basic pyridine nitrogen is protonated. This minimizes peak tailing and provides consistent retention.
-
Column Temperature: Maintaining a constant column temperature of 30°C ensures run-to-run and system-to-system reproducibility of retention times.
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.5 mg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of the main analyte and 0.005 mg/mL (1.0%) of the hypothetical impurity, 1-(2-Hydroxypyridin-4-yl)ethanone, in diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. This is achieved by injecting the SSS in five replicate injections and evaluating the results against predefined criteria based on USP <621> and ICH Q2(R1) guidelines.[17][21][22]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 for the main analyte peak | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 for the main analyte peak | Demonstrates column efficiency and separation power. |
| Resolution (Rs) | ≥ 2.0 between the main analyte and the impurity peak | Confirms the method's ability to separate closely eluting species. |
| %RSD of Peak Area | ≤ 1.0% for the main analyte (n=5) | Verifies the precision of the injector and detector. |
Results and Discussion: A Head-to-Head Comparison
The performance of each method was evaluated based on its ability to resolve the main analyte from the key hypothetical impurity and other potential unknowns.
Caption: General experimental workflow for HPLC purity analysis.
Chromatographic Performance
The chromatograms obtained from both methods demonstrated good peak shape for the main analyte. However, distinct differences in selectivity were observed, particularly in the resolution of the target compound and the spiked impurity.
Table 1: Comparative Chromatographic Performance Data
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (Analyte) | 9.8 min | 10.5 min |
| Retention Time (Impurity) | 9.5 min | 9.9 min |
| Resolution (Rs) | 2.1 | 4.5 |
| Tailing Factor (Tf) | 1.1 | 1.0 |
| Theoretical Plates (N) | 12,500 | 14,000 |
Interpretation of Results
-
C18 Column (Method A): The C18 column provided adequate performance, meeting all system suitability criteria. The resolution of 2.1 is acceptable for routine quality control.[19] The separation is driven almost entirely by hydrophobic interactions.
-
Phenyl-Hexyl Column (Method B): The Phenyl-Hexyl column demonstrated superior performance. The resolution between the analyte and the impurity was significantly higher (4.5 vs. 2.1). This is the key advantage. The π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and impurity introduce a different selectivity mechanism.[15][16] This allows the column to better differentiate between the two closely related structures, likely due to the difference in electron density caused by the methoxy vs. hydroxyl group. The slightly longer retention time for the main analyte also suggests a stronger interaction with the stationary phase.
Caption: Logical comparison of the two HPLC methods.
Conclusion and Recommendation
Both the C18 and Phenyl-Hexyl columns can be used to develop a validatable HPLC method for the purity analysis of this compound. The standard C18 column provides a satisfactory separation that meets typical quality control requirements.
However, the Phenyl-Hexyl column offers a distinct advantage in terms of resolution and robustness. The alternative selectivity provided by π-π interactions results in a significantly better separation of the main component from a critical potential impurity. For drug development professionals, where comprehensive impurity profiling is essential, the superior resolving power of the Phenyl-Hexyl method makes it the recommended choice. It provides greater confidence that no impurities are co-eluting with the main peak and offers a more stable method that is less likely to fail suitability criteria due to minor variations in mobile phase or column performance over time.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-(2-methoxy-4-pyridinyl)-Ethanone [udchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. hplc.eu [hplc.eu]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. support.waters.com [support.waters.com]
- 13. Phenyl hexyl column vs c18 | Sigma-Aldrich [sigmaaldrich.com]
- 14. separationmethods.com [separationmethods.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. usp.org [usp.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. dsdpanalytics.com [dsdpanalytics.com]
- 20. dsdpanalytics.com [dsdpanalytics.com]
- 21. agilent.com [agilent.com]
- 22. Chromatography [usp.org]
Benchmarking the synthesis of "1-(2-Methoxypyridin-4-yl)ethanone" against other methods
Introduction
1-(2-Methoxypyridin-4-yl)ethanone is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its substituted pyridine core is a common feature in a variety of biologically active molecules, making efficient and scalable access to this intermediate a topic of significant interest for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for preparing this compound, offering field-proven insights into the causality behind experimental choices and presenting detailed, validated protocols. We will benchmark three distinct and viable synthetic routes: a direct Nucleophilic Aromatic Substitution (SNAr) , a robust Weinreb Amide Synthesis , and a classic Grignard Reaction on a Nitrile Precursor .
Strategic Overview of Synthetic Pathways
The choice of synthetic route is often a balance between factors such as starting material availability, number of steps, overall yield, scalability, and the mildness of reaction conditions. The three routes benchmarked in this guide offer different advantages and present distinct chemical challenges.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methoxypyridin-4-yl)ethanone
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of 1-(2-Methoxypyridin-4-yl)ethanone (CAS No. 764708-20-5), grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be a self-validating system, prioritizing safety, compliance, and scientific integrity.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This foundational knowledge informs every subsequent step in the disposal process, from the selection of personal protective equipment to the final waste segregation. This compound is classified as a hazardous substance.[1][2] Its primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Source(s) |
| Acute Toxicity / Irritant | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
The causality is clear: due to its irritant properties and acute oral toxicity, this compound cannot be disposed of as common waste.[3] Improper disposal, such as pouring it down the drain or placing it in the regular trash, could harm personnel and ecosystems and would constitute a serious regulatory violation under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]
Immediate Safety and Handling Precautions
Safe disposal begins with safe handling. Adherence to the following engineering controls and personal protective equipment (PPE) requirements is mandatory when preparing this compound waste for disposal.
Engineering Controls:
-
Chemical Fume Hood: Always handle the chemical and prepare its waste container inside a properly functioning and certified chemical fume hood.[6][7] This is the primary engineering control to mitigate the risk of inhaling irritating vapors (H335).[1]
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable.
| PPE Item | Specification | Purpose | Source(s) |
| Gloves | Chemical-resistant nitrile or butyl rubber gloves. | To prevent skin contact and irritation (H315). | [7][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and prevent serious eye irritation (H319). | [8][9] |
| Lab Coat | Standard laboratory coat. | To protect clothing and prevent accidental skin contact. | [8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from "cradle to grave," a process that begins at the point of generation.[5][10]
Step 1: Waste Identification and Segregation
-
Declare as Hazardous Waste: As soon as the material is deemed unnecessary for further use, it must be managed as hazardous waste.[11][12]
-
Segregate Incompatibles: Do not mix this compound waste with other waste streams.[13] It is crucial to store it separately from incompatible materials such as strong oxidizing agents and acids to prevent potentially violent reactions.[6][8]
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Collect the waste in a designated, chemically compatible container, preferably plastic or the original container.[13][14] The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid.[11]
-
Apply a Hazardous Waste Label: From the moment the first drop of waste is added, the container must be affixed with a hazardous waste label.[6][13]
-
Complete the Label: The label must, at a minimum, include:
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[10][11] This is one of the most common EPA violations and is critical for preventing spills and vapor exposure.[10]
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[14] The SAA should be a well-ventilated, secure area away from general laboratory traffic.[15]
-
Use Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[12]
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Any labware, such as pipette tips, weigh boats, or gloves, that is contaminated with this compound must also be disposed of as hazardous solid waste.[8] Collect these items in a separate, clearly labeled, and sealed container or bag.
-
Empty Containers: An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[11] The first rinsate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[11] After triple-rinsing, the container may be disposed of in the regular trash, though institutional policies may vary.[11]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9][14] Follow their specific procedures for waste collection requests.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For small spills, and only if you are trained and equipped to do so, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.[8]
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad.[6][8]
-
Collect Waste: Carefully scoop the absorbent material and place it into a sealable, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office, in accordance with your institution's policy.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from this compound.
Caption: Disposal Workflow for this compound
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of our professional commitment to safety and environmental integrity. By understanding the compound's hazards, utilizing proper PPE and engineering controls, and adhering to a systematic disposal protocol, we can effectively mitigate risks. This guide serves as a trusted resource to ensure that the lifecycle of this chemical, from use to disposal, is managed safely, compliantly, and responsibly.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. acs.org [acs.org]
- 4. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 5. epa.gov [epa.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pfw.edu [pfw.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
A Senior Application Scientist's Guide to Safely Handling 1-(2-Methoxypyridin-4-yl)ethanone
Welcome to your essential guide for the safe handling, use, and disposal of 1-(2-Methoxypyridin-4-yl)ethanone (CAS No. 764708-20-5). As a key intermediate in pharmaceutical research and development, understanding the nuanced safety protocols for this compound is not merely a matter of compliance, but a foundational pillar of scientific integrity and personal safety. This guide is structured to provide you with immediate, actionable intelligence to ensure that your work with this compound is both scientifically sound and conducted with the highest degree of safety.
Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful and an irritant[1][2]. A thorough understanding of its specific hazards is the first step in a robust safety protocol.
-
Acute Oral Toxicity: The compound is harmful if swallowed[1]. Accidental ingestion can lead to adverse health effects, necessitating immediate medical attention[3].
-
Skin Irritation: Direct contact with the skin will cause irritation[1]. Prolonged or repeated exposure can lead to more severe dermal reactions.
-
Serious Eye Irritation: This chemical can cause serious irritation to the eyes upon contact[1]. The consequences of eye exposure can be significant, requiring immediate and thorough rinsing.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation[1][4]. It is crucial to handle this compound in a well-ventilated area to avoid inhaling its particles.
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, it is imperative.
Core Principles of Handling: Engineering and Administrative Controls
Before detailing specific PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls: Always handle this compound within a properly functioning certified laboratory chemical fume hood[5][6]. This is the most effective way to control the inhalation of hazardous dust or vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate work area[4][6].
-
Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for the use of this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Never work alone when handling this or other hazardous materials.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is dictated by the specific hazards of this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles or a face shield if there is a significant risk of dust generation. | Nitrile or neoprene gloves. For extended handling, consider butyl rubber gloves.[5][6][7] | A fully-buttoned lab coat. | Not typically required if performed within a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles. | Nitrile or neoprene gloves.[5][7] | A fully-buttoned, chemical-resistant lab coat or apron. | Not typically required if performed within a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles. | Nitrile or neoprene gloves.[5][7] | A fully-buttoned, chemical-resistant lab coat. | Not typically required if performed within a certified chemical fume hood. |
| Cleaning Glassware | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | A chemical-resistant apron over a lab coat. | Not typically required. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., butyl rubber). | A chemical-resistant suit or apron over a lab coat. | An air-purifying respirator with an appropriate cartridge may be necessary depending on the spill size and ventilation.[6] |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are essential to prevent contact with dust particles or splashes of solutions containing the compound, which can cause serious eye irritation[1][5].
-
Hand Protection: While nitrile gloves offer good initial protection for incidental contact, for prolonged handling or in the event of a spill, more robust gloves like butyl rubber are recommended due to the irritating nature of the compound on the skin[6][7].
-
Body Protection: A lab coat prevents incidental skin contact[5][7]. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Handling the solid form of this compound in a fume hood is critical to prevent respiratory irritation[1][4][5].
Step-by-Step Operational Plan for Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have a designated waste container ready.
-
Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures.
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves[1].
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
Emergency and Disposal Plan
Spill Response Workflow:
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Disposal Plan:
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealable, and chemically compatible container[6].
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain[8].
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the integrity of your work.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
